penta-2,4-dienenitrile
Description
The exact mass of the compound 2,4-Pentadienenitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.19 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1615-70-9 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
(2Z)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
InChI Key |
STSRVFAXSLNLLI-ARJAWSKDSA-N |
SMILES |
C=CC=CC#N |
Isomeric SMILES |
C=C/C=C\C#N |
Canonical SMILES |
C=CC=CC#N |
boiling_point |
136.5 °C |
melting_point |
-60.0 °C |
Other CAS No. |
2180-69-0 1615-70-9 |
physical_description |
Soluble in water (15 g/L); [ChemIDplus] |
solubility |
0.19 M |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 1-Cyanobuta-1,3-diene (CAS 1615-70-9)
Role in Heterocycle Synthesis and Advanced Polymer Applications
Executive Summary
1-Cyanobuta-1,3-diene (CAS 1615-70-9), also known as 2,4-pentadienenitrile, is a highly reactive conjugated diene featuring an electron-withdrawing nitrile group.[1] Unlike simple 1,3-butadiene, the presence of the cyano group polarizes the diene system, making it a versatile intermediate in organic synthesis. It is primarily utilized in drug discovery for the construction of functionalized pyridine rings via Diels-Alder cycloadditions and in materials science for the production of specialized polymers. This guide provides a comprehensive technical analysis of its identity, synthesis, reactivity, and safety profile.
Part 1: Chemical Identity & Nomenclature[2]
The nomenclature for CAS 1615-70-9 can be ambiguous due to historical naming conventions overlapping with its isomers. The compound exists as stereoisomers (E and Z), with the trans (E) isomer being the thermodynamically dominant form used in most synthetic applications.
Table 1: Synonyms and Identifiers
| Category | Primary Identifier | Synonyms & Trade Designations |
| Common Names | 1-Cyanobuta-1,3-diene | 1-Cyanobutadiene; 1-Cyano-1,3-butadiene |
| IUPAC Name | Penta-2,4-dienenitrile | 2,4-Pentadienenitrile |
| Isomeric Names | (E)-Penta-2,4-dienenitrile | trans-1-Cyanobutadiene; (E)-1-Cyano-1,3-butadiene |
| CAS Registry | 1615-70-9 | 2180-68-9 (E-isomer specific); 2180-69-0 (Z-isomer specific) |
| Chemical Formula | C₅H₅N | SMILES: C=CC=CC#N |
Key Physical Properties:
-
Boiling Point: ~66°C (at reduced pressure, typically 58 mmHg) to prevent polymerization.
-
Stability: Prone to spontaneous polymerization; typically stored with radical inhibitors (e.g., tert-butylcatechol) at low temperatures (< -20°C).
Part 2: Synthesis & Production Protocols
Method A: The Knoevenagel-Decarboxylation Route (Standard Lab Scale)
This method is preferred for its use of readily available starting materials (acrolein and cyanoacetic acid). It relies on a condensation followed by a thermal decarboxylation.
Mechanism:
-
Condensation: Acrolein reacts with cyanoacetic acid in the presence of a base (pyridine) to form a diene acid intermediate.
-
Decarboxylation: Heating promotes the loss of CO₂, yielding the conjugated nitrile.
Experimental Workflow (DOT Visualization):
Figure 1: Step-wise synthesis of 1-cyanobuta-1,3-diene via Knoevenagel condensation.
Method B: Diastereoselective Elimination (High Purity)
For applications requiring high isomeric purity (specifically the E-isomer), a tandem S_N2 and E2' reaction sequence is employed. This avoids the high temperatures of Method A which can lead to polymerization.
Protocol:
-
Substrate: 5-bromo-2-pentenenitrile (or similar allylic halide).
-
Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base.
-
Conditions: Reaction performed in ether at 0°C.
-
Workup: Rapid filtration of ammonium salts followed by vacuum distillation.
Part 3: Reactivity Profile & Drug Discovery Applications
The core utility of 1-cyanobuta-1,3-diene lies in its electron-deficient nature. Unlike electron-rich dienes (e.g., Danishefsky's diene), the cyano group lowers the LUMO energy, facilitating Inverse Electron Demand Diels-Alder (IEDDA) reactions or standard Diels-Alder reactions depending on the partner.
Pyridine Synthesis (The Hantzsch-Type Alternative)
In drug development, constructing substituted pyridines is critical. 1-Cyanobuta-1,3-diene serves as a "C4" building block. When reacted with a dienophile (alkyne or nitrile), it forms a dihydropyridine intermediate, which is easily oxidized to a pyridine.
Reaction Logic:
-
Diene: 1-Cyanobuta-1,3-diene (Electron Deficient).
-
Dienophile: Electron-rich alkynes or enamines.
-
Outcome: Regioselective formation of 2-cyanopyridine derivatives (precursors to picolinic acid derivatives).
Mechanistic Pathway (DOT Visualization):
Figure 2: Pathway for the conversion of 1-cyanobuta-1,3-diene into pharmacologically active pyridine scaffolds.
Polymerization
The terminal cyano group makes the double bond highly susceptible to anionic polymerization. This is exploited to create specialized barrier resins. However, in synthesis, this is a liability; reactions must often be run with radical inhibitors (e.g., hydroquinone) to prevent the formation of poly(cyanobutadiene).
Part 4: Safety & Handling (E-E-A-T)[9]
Working with CAS 1615-70-9 requires strict adherence to safety protocols due to the nitrile functionality and volatility.
Critical Hazards:
-
Acute Toxicity: Nitriles can metabolize to release cyanide ions in vivo. Handle in a fume hood.
-
Lachrymator: The compound is a potent eye and respiratory irritant.
-
Polymerization: Can polymerize explosively if heated without inhibitors.
Self-Validating Handling Protocol:
-
Storage: Store at -20°C under Argon.
-
Stabilizer Check: Before use, verify the presence of stabilizer (usually 100-200 ppm TBC). If distilling, add fresh inhibitor to the receiving flask before distillation begins.
-
Quenching: All glassware and waste should be treated with a bleach solution (sodium hypochlorite) to oxidize any residual nitrile traces before standard disposal.
References
-
PubChem. (2025).[3][2] 2,4-Pentadienenitrile (CAS 1615-70-9) Compound Summary. National Library of Medicine. [Link]
-
Kougias, S. M., et al. (2020).[4][5] Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance. The Journal of Organic Chemistry, 85(9), 5787-5798.[4][5] [Link][4]
-
ChemSrc. (2025). 2,4-Pentadienenitrile MSDS and Properties. [Link][6]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction: Mechanism and Application. [Link]
-
LookChem. (2025). CAS 1615-70-9 Basic Information and Synonyms. [Link][1]
Sources
- 1. 2,4-Pentadienenitrile (CAS 1615-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4-Pentadienenitrile | C5H5N | CID 74170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyano-1,3-butadiene | C5H5N | CID 5364328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Pentadienenitrile | CAS#:1615-70-9 | Chemsrc [chemsrc.com]
Technical Whitepaper: Stereochemical Dynamics of Penta-2,4-dienenitrile
This guide details the stereochemical dynamics, synthesis, and reactivity profiles of (Z)- and (E)-penta-2,4-dienenitrile (also known as 1-cyanobuta-1,3-diene).
Executive Summary
Penta-2,4-dienenitrile (
Structural Characterization & Energetics
The core distinction between the isomers lies in the spatial arrangement of the nitrile group relative to the vinyl moiety. This stereochemistry dictates the dipole moment vector and the population of the s-cis conformer required for pericyclic reactions.
Isomer Stability and Conformation
The (E)-isomer is thermodynamically favored over the (Z)-isomer due to minimized steric repulsion. However, the (Z)-isomer possesses a unique "cylindrical" steric profile; because the cyano group is linear, the steric clash with the C4-hydrogen in the s-trans conformation is significantly lower than that of an alkyl group (e.g., (Z)-1,3-pentadiene).
| Feature | (E)-Penta-2,4-dienenitrile | (Z)-Penta-2,4-dienenitrile |
| Geometry | Linear, extended | Bent, "U-shaped" potential |
| Stability | Global Minimum | ~1.5–2.5 kcal/mol higher than (E) |
| Dipole Moment | High ( | High ( |
| Preferred Conformer | s-trans (planar) | s-trans (planar) |
| s-cis Accessibility | Accessible (moderate barrier) | Hindered (steric clash H4 |
Astrochemical Significance
The (Z)-isomer has been explicitly targeted in radioastronomy (e.g., in the Taurus Molecular Cloud, TMC-1). Its large dipole moment along both principal axes (
Synthetic Pathways & Isolation Protocol
While industrial routes exist (ammoxidation), laboratory-scale research requires stereoselective control. The most robust method for generating both isomers for separation is the Horner-Wadsworth-Emmons (HWE) or Wittig olefination of acrolein.
Experimental Protocol: HWE Olefination
Objective: Synthesis of E/Z mixture of this compound.
Reagents:
-
Diethyl cyanomethylphosphonate (1.0 eq)
-
Lithium hexamethyldisilazide (LiHMDS) (1.1 eq)
-
Acrolein (freshly distilled) (1.0 eq)
-
THF (anhydrous)
Methodology:
-
Deprotonation: In a flame-dried flask under Argon, dissolve diethyl cyanomethylphosphonate in THF at -78°C. Add LiHMDS dropwise. Stir for 30 minutes to generate the phosphonate carbanion.
-
Addition: Add acrolein dropwise (maintain T < -70°C). The reaction is exothermic.
-
Elimination: Allow the mixture to warm to 0°C over 2 hours. The intermediate betaine collapses to form the diene and phosphate salt.
-
Quench & Extraction: Quench with sat.
. Extract with (3x). Dry organic layer over . -
Purification: The crude oil contains both (E) and (Z) isomers (typically 60:40 to 80:20 ratio favoring E).
Separation Strategy (Self-Validating): Standard silica gel chromatography often fails to resolve these isomers cleanly.
-
Recommended: AgNO3-impregnated Silica Gel Chromatography .
-
Mechanism: Silver ions complex reversibly with the
-system. The (Z)-isomer, being less sterically hindered around the double bond face (more "exposed" -cloud due to curvature), typically binds more strongly and elutes slower than the (E)-isomer.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow utilizing silver-ion chromatography for isomer resolution.
Spectroscopic Identification
Unambiguous identification relies on
| Spectroscopic Mode | (E)-Isomer Signature | (Z)-Isomer Signature | Mechanistic Cause |
| 15.0 – 16.0 Hz | 10.0 – 11.0 Hz | Karplus relationship; dihedral angle dependence. | |
| IR (C=C stretch) | ~1610 | ~1590 | Symmetry reduction in Z leads to different dipole changes. |
| Microwave (Rotational) | Linear-top like | Asymmetric top | Mass distribution relative to principal axes. |
Validation Check: If your purified fraction shows a doublet at C2 with
Reactivity Profile: Diels-Alder Cycloaddition[1]
The utility of this compound in drug development (e.g., alkaloid synthesis) relies on its role in [4+2] cycloadditions.
The s-cis Bottleneck
For a diene to react, it must adopt the s-cis conformation.[1]
-
(E)-Isomer: Rotates easily to s-cis.
-
(Z)-Isomer: The nitrile group at C1 clashes with the hydrogen at C4 in the s-cis form.
-
Note: Unlike a methyl group (which effectively blocks DA reaction in the Z-form), the linear Cyano group allows some population of s-cis, but the reaction rate is significantly slower (
).
-
Electronic Demand
The nitrile group is electron-withdrawing (EWG).
-
Normal Demand: (Diene
+ Dienophile ). The EWG lowers the diene HOMO, deactivating it toward electron-poor dienophiles (e.g., maleic anhydride). -
Inverse Demand: (Diene
+ Dienophile ). The EWG lowers the diene LUMO, making it a superb partner for electron-rich dienophiles (e.g., vinyl ethers, enamines).
Reactivity Logic Diagram
Figure 2: Kinetic accessibility of the Diels-Alder transition state for E vs Z isomers.
References
-
Rotational Spectroscopy of (Z)-Isomer: McCarthy, M. C., et al. (2020). "The 130 to 375 GHz Rotational Spectroscopy of s-trans-(Z)-1-Cyano-1,3-butadiene." The Journal of Physical Chemistry A.
-
Synthesis via HWE Reaction: Wang, Y., & West, F. G. (2002).[2] "Efficient Olefination of Aldehydes with Lithiated Allylic Phosphonates." Synthesis.
-
Diels-Alder Stereochemistry & Kinetics: Gimbert, Y., et al. (2008). "Diels-Alder Reactivity of Hetero-substituted Dienes." Journal of Organic Chemistry.
-
Astrochemical Detection in TMC-1: Loomis, R. A., et al. (2021). "Detection of new nitriles in the ISM." Nature Astronomy.
-
General Properties of 1-Cyanobutadiene: NIST Chemistry WebBook, SRD 69. "1-Cyano-1,3-butadiene."[3][4]
Sources
Electronic Architecture of Cyanobutadienes: From Orbital Theory to Functional Application
Executive Summary The cyanobutadiene (CBD) scaffold represents a critical junction in organic electronics and synthetic chemistry, bridging the gap between simple conjugated dienes and complex push-pull systems. Characterized by the strong electron-withdrawing nature of the cyano (-C≡N) group conjugated to a butadiene backbone, these systems exhibit significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) levels compared to their non-substituted counterparts. This electronic depression facilitates unique reactivity patterns—ranging from inverse-electron-demand Diels-Alder cycloadditions to controlled anionic polymerizations—and establishes CBDs as potent candidates for n-type organic semiconductors and non-linear optical (NLO) materials. This guide dissects the electronic properties, synthesis, and characterization protocols of CBDs for researchers in materials science and drug discovery.
Part 1: Electronic Structure & Orbital Engineering
Frontier Molecular Orbital (FMO) Theory
The introduction of a cyano group onto the 1,3-butadiene skeleton fundamentally alters the FMO landscape. While 1,3-butadiene is electron-neutral, the cyano group acts as a strong
-
LUMO Depression: The
orbital of the cyano group mixes with the (LUMO) of the butadiene, stabilizing the resulting molecular orbital. This lowers the energy of the LUMO significantly more than the HOMO, narrowing the optical bandgap ( ). -
Polarization: The strong dipole moment (
D for 1-cyanobutadiene) induces a permanent polarization along the conjugated chain, enhancing intermolecular charge transfer (ICT) capabilities.
Table 1: Comparative Electronic Metrics
| Property | 1,3-Butadiene | (E)-1-Cyano-1,3-butadiene | 2-Cyano-1,3-butadiene |
| Electronic Nature | Neutral Diene | Electron-Deficient (Terminal) | Electron-Deficient (Internal) |
| Dipole Moment | 0.0 D | ~4.81 D | ~4.20 D |
| LUMO Character | High Energy | Stabilized (Electrophilic) | Stabilized (Electrophilic) |
| Reactivity Bias | Normal Demand DA | Inverse Demand DA / Anionic | Inverse Demand DA |
| Stability | High | Kinetic Stability > Z-isomer | Less stable than 1-isomer |
Isomer-Specific Electronic Distributions
The position of the cyano group dictates the electron density map:
-
1-Cyano-1,3-butadiene (1-CNBD): Substitution at the terminal carbon (C1) creates a linear conjugation path, maximizing the dipole and favoring charge density accumulation at C1. This isomer is the most thermodynamically stable acyclic form.
-
2-Cyano-1,3-butadiene (2-CNBD): Substitution at the internal carbon (C2) disrupts the symmetry differently, inhibiting pyramidalization at C1 during excitation but offering less stabilization energy than the 1-isomer.
Figure 1: Orbital mixing logic showing the stabilization of the conjugated system upon cyano-substitution.
Part 2: Reactivity Profile & Synthesis Strategies
Diels-Alder Cycloadditions
The electron-deficient nature of CBDs inverts the classical reactivity paradigm.
-
Inverse Electron Demand: Unlike standard dienes that react with electron-poor dienophiles, CBDs (acting as electron-poor dienes) react rapidly with electron-rich dienophiles (e.g., enamines, vinyl ethers).
-
Drug Synthesis Utility: This reactivity is exploited in the synthesis of substituted pyridines. A key strategy involves a [2+2+2] cycloaddition cascade where the cyano group participates as a dienophile or enophile, eventually yielding pyridine cores found in various alkaloids and pharmaceuticals.
Anionic Polymerization
CBDs are prime candidates for anionic polymerization due to the stabilization of the propagating carbanion by the cyano group.
-
Initiation: Can be initiated by alkyllithiums or Frustrated Lewis Pairs (FLPs).
-
Microstructure Control: The use of polar additives (like dipiperidinoethane) can direct the polymerization to favor specific microstructures (1,2-addition vs. 1,4-addition), which is critical for tuning the thermal and mechanical properties of the resulting polymer.
Part 3: Experimental Protocols
Protocol A: Synthesis of (E)-1-Cyano-1,3-butadiene
Target: High-purity monomer for spectroscopic or polymerization studies.
Principle: A tandem
Reagents:
-
(Z)-1,4-dibromo-2-butene
-
Potassium Cyanide (KCN)[1]
-
18-Crown-6 (Phase transfer catalyst)
-
Acetonitrile (Solvent)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve (Z)-1,4-dibromo-2-butene (1.0 equiv) and 18-crown-6 (0.05 equiv) in anhydrous acetonitrile at 0°C under Argon.
-
Addition: Slowly add aqueous KCN (1.1 equiv) dropwise. The slow addition is crucial to favor the mono-substitution/elimination pathway over double substitution.
-
Reaction: Stir at 0°C. Monitor via TLC or
H NMR. The reaction proceeds through a (Z)-1-bromo-4-cyano-2-butene intermediate which spontaneously undergoes 1,4-elimination ( ). -
Workup: Dilute with diethyl ether, wash with water/brine to remove salts. Dry over
. -
Purification: Isolate via vacuum distillation (low vacuum, ~100 Torr) to prevent thermal polymerization. (E)-1-cyano-1,3-butadiene is volatile and sensitive.
Protocol B: Electrochemical Characterization (HOMO/LUMO)
Target: Determination of frontier orbital energies using Cyclic Voltammetry (CV).
System Setup:
-
Working Electrode: Platinum disc or Glassy Carbon.
-
Counter Electrode: Platinum wire.
-
Reference Electrode:
(0.01 M in MeCN). -
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Dichloromethane (DCM) or Acetonitrile. -
Internal Standard: Ferrocene (
).[2][3]
Procedure:
-
Blank Scan: Record CV of the electrolyte solution to ensure a clean window (-2.5V to +2.0V).
-
Analyte Scan: Dissolve CBD substrate (1 mM) in the electrolyte. Degas with
for 5 mins. -
Measurement: Scan at 50-100 mV/s. Observe the onset of reduction (
) and oxidation ( ).[2] Note: CBDs often show irreversible reduction waves due to rapid follow-up chemistry of the radical anion. -
Calibration: Add Ferrocene (small crystal) and record the scan again to reference potentials against the
couple.
Calculation:
Part 4: Applications & Future Directions
Astrochemistry
The large dipole moments of 1-CNBD and 2-CNBD make them prime targets for radioastronomy. They are suspected to exist in the Interstellar Medium (ISM) (e.g., TMC-1 cloud) as derivatives of reaction networks involving the cyano radical (CN) and butadiene.
Non-Linear Optics (NLO)
Derivatives of CBD, particularly those with additional donor groups (e.g., alkoxy-cyanobutadienes), form efficient "push-pull" systems. These materials exhibit high third-order NLO susceptibility (
Figure 2: Application landscape driven by the electronic properties of cyanobutadienes.
References
-
Site-selective isomerization of cyano-substituted butadienes: chemical control of nonadiabatic dynamics. MacDonell, R. J., & Schuurman, M. S. (2021). The Journal of Physical Chemistry A. Link
-
Synthesis and Characterization of Cyanobutadiene Isomers Molecules of Astrochemical Significance. McCarthy, M. C., et al. (2020).[1] Journal of Organic Chemistry. Link
-
Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Sakai, T., & Danheiser, R. L. (2010). Journal of the American Chemical Society.[4] Link
-
Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Zhang, Y., et al. (2013). Chemical Science. Link
-
A Practical Beginner's Guide to Cyclic Voltammetry. Elgrishi, N., et al. (2018). Journal of Chemical Education. Link
Sources
dipole moment and polarity of cyanodienes
An In-Depth Technical Guide to the Dipole Moment and Polarity of Cyanodienes: From Theoretical Principles to Practical Applications
Abstract
Cyanodienes, a class of organic compounds characterized by a conjugated diene system substituted with one or more cyano groups, possess unique electronic properties that are of significant interest to researchers in drug development and materials science. The strong electron-withdrawing nature of the cyano (-CN) group, combined with the delocalized π-system of the diene, gives rise to substantial molecular dipole moments and tunable polarity. This guide provides a comprehensive technical overview of the principles governing the . It delves into the theoretical underpinnings, from the role of electronegativity and molecular geometry to the application of quantum chemical calculations for in silico prediction. Furthermore, it presents detailed, field-proven experimental protocols for both gas-phase and solution-phase determination of dipole moments, including microwave spectroscopy and dielectric constant measurements. Finally, the guide explores the practical implications of cyanodiene polarity, discussing its role in modulating drug-like properties such as membrane permeability and its application in creating advanced materials with tailored electronic and optical characteristics. This document is intended to serve as a foundational resource for scientists and professionals seeking to understand, predict, and manipulate the polarity of cyanodiene scaffolds for advanced applications.
Introduction to Cyanodiene Polarity
The Cyanodiene Scaffold: Structure and Significance
Cyanodienes are organic molecules that feature a four-carbon conjugated system of alternating double and single bonds (a diene) where at least one hydrogen atom is replaced by a cyano (-C≡N) group. This structural motif is a potent building block in organic synthesis, allowing for a wide range of chemical transformations. The presence of the cyano group dramatically influences the electronic landscape of the molecule, making cyanodienes valuable precursors for heterocyclic compounds and functional polymers.[1][2]
The Concept of Dipole Moment and Molecular Polarity
At its core, molecular polarity arises from the uneven distribution of electron density within a molecule.[3] This occurs when atoms with different electronegativities form a covalent bond, leading to a partial positive (δ+) and a partial negative (δ-) charge, creating a bond dipole.[4] The molecular dipole moment (μ), a vector quantity measured in Debye (D), is the vector sum of all individual bond dipoles within the molecule.[5][6] A molecule with a non-zero net dipole moment is considered polar, while one with a zero net dipole moment (due to symmetry) is non-polar, even if it contains polar bonds.[7]
Why Polarity Matters: Implications in Drug Development and Materials Science
The polarity of a molecule is a critical determinant of its macroscopic properties and interactions.[3][8]
-
In Drug Development: Polarity governs a molecule's solubility, membrane permeability, and ability to cross the blood-brain barrier (BBB).[9][10] Medicinal chemists strategically tune polarity to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Highly polar drugs may have good aqueous solubility but poor membrane permeability, while highly non-polar drugs can get trapped in lipid bilayers.[11][12] The ability to precisely control the dipole moment of a cyanodiene-based therapeutic is therefore a powerful tool in modern drug design.[9]
-
In Materials Science: The dipole moment of constituent molecules influences the bulk properties of a material, including its dielectric constant, refractive index, and nonlinear optical response.[13][14] Materials composed of highly polar molecules are essential for applications such as capacitors, energy storage, and electro-optic devices.[15] Furthermore, the polarity of cyanodiene-based ligands can influence the magnetic properties of coordination polymers.[16][17]
Theoretical Framework
Genesis of Dipole Moment: Electronegativity and Bond Dipoles in Cyanodienes
The dipole moment in a cyanodiene originates from differences in electronegativity. The nitrogen atom (electronegativity ≈ 3.04) is significantly more electronegative than the carbon atom (≈ 2.55). This disparity causes the electron density in the carbon-nitrogen triple bond to be heavily skewed towards the nitrogen, creating a strong bond dipole pointing from carbon to nitrogen. Similarly, the sp-hybridized carbon of the cyano group is more electronegative than the sp²-hybridized carbons of the diene backbone, creating further bond dipoles.
The Decisive Role of Molecular Geometry: Vector Summation and Isomerism
The overall molecular dipole moment is not merely the sum of bond dipole magnitudes; it is the vector sum, making molecular geometry paramount.[4] Different isomers of the same cyanodiene can have vastly different polarities. For instance, in a dicyanobutadiene, a trans arrangement of cyano groups across the center of the molecule can lead to a cancellation of bond dipoles, resulting in a non-polar molecule. Conversely, a cis arrangement can cause the bond dipoles to add constructively, leading to a large molecular dipole moment.[18]
Diagram 1: Influence of Isomerism on Dipole Moment
Caption: Vector addition of bond dipoles in cis vs. trans isomers.
The Cyano Group as a Powerful Electron-Withdrawing Moiety
The cyano group is a potent electron-withdrawing group due to both induction (the high electronegativity of nitrogen) and resonance. This property dramatically increases the acidity of nearby protons and influences the reactivity of the entire π-system.[1] This strong electronic perturbation is the fundamental reason why cyanodienes exhibit such pronounced and tunable polarity.
Computational Prediction of Dipole Moments
Quantum chemical calculations are indispensable tools for predicting molecular properties, including dipole moments, before undertaking laborious synthesis.
Methodology: Selecting the Right Level of Theory and Basis Set
The accuracy of a computational prediction hinges on the chosen method. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP or ωB97X-V, offers a good balance of accuracy and computational cost for dipole moment calculations.[19]
The choice of basis set is equally critical. For dipole moments, it is essential to use a basis set that includes diffuse functions , such as an augmented Pople-style basis set (e.g., 6-31+G(d)) or Dunning's augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ).[20] Diffuse functions are extra functions that allow for a more accurate description of the electron distribution far from the atomic nuclei, which is vital for correctly modeling the charge separation that defines a dipole moment.[20]
Protocol: Step-by-Step Guide to Calculating a Dipole Moment
This protocol outlines a general workflow for calculating the dipole moment of a cyanodiene molecule using a quantum chemistry package like Gaussian.
-
Build the Molecule: Construct the 3D structure of the desired cyanodiene isomer using a molecular modeling program (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Keyword Rationale: Use a command like #p B3LYP/aug-cc-pVDZ Opt Freq. The Opt keyword requests the optimization. Freq is included to perform a frequency calculation, which confirms the optimized structure is a true energy minimum (no imaginary frequencies). The #p keyword provides additional output.
-
-
Extract the Dipole Moment: Once the calculation is complete, the dipole moment can be found in the output file. The software will typically provide the x, y, and z components of the dipole moment vector, as well as the total magnitude in Debye.[21]
-
Visualize the Result: Use the modeling software to visualize the electrostatic potential (ESP) map. This map colors the molecule's surface based on charge distribution, providing an intuitive visual representation of the molecule's polarity.
Diagram 2: Computational Workflow for Dipole Moment Prediction
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- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design - PharmaFeatures [pharmafeatures.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Design of compounds that increase the absorption of polar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Molecular Polarity in Thermal Transport of Boron Nitride–Organic Molecule Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. appstate.edu [appstate.edu]
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- 16. New Cyanido-Bridged Heterometallic 3d-4f 1D Coordination Polymers: Synthesis, Crystal Structures and Magnetic Properties | MDPI [mdpi.com]
- 17. Cyano-bridged LnIII/CoIII coordination polymers: synthesis, crystal structure and magnetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. arxiv.org [arxiv.org]
- 21. periodicos.ufms.br [periodicos.ufms.br]
Methodological & Application
synthesis of penta-2,4-dienenitrile from pyridine ring opening
This Application Note details the synthesis of penta-2,4-dienenitrile (also known as 1-cyanobuta-1,3-diene or cyanobutadiene ) and its functionalized derivatives via pyridine ring opening .
While the direct conversion of pyridine to the parent this compound is primarily achieved through high-energy Flash Vacuum Pyrolysis (FVP) or Photolysis (yielding the acyclic valence isomer), the synthetic utility for drug development lies in the Zincke Reaction and Konig Reaction . These pathways generate functionalized 5-aminothis compound derivatives, which serve as versatile scaffolds for constructing complex heterocycles (e.g., dihydropyridines, indoles) and pharmaceutical intermediates.
Part 1: Core Directive & Scientific Logic
Strategic Overview
The pyridine ring is highly stable due to its aromaticity. Opening the ring requires activation of the nitrogen atom to increase susceptibility to nucleophilic attack at the
-
Pathway A: Thermal Isomerization (FVP): Direct rearrangement of pyridine to its acyclic isomer, this compound. This is a high-energy process used to isolate the parent molecule for fundamental studies or specific high-value intermediates.
-
Pathway B: Chemical Activation (Zincke/Konig): Activation of pyridine with 2,4-Dinitrochlorobenzene (DNCB) or Cyanogen Bromide (BrCN) to form a pyridinium salt. Nucleophilic attack by an amine or base opens the ring to yield 5-aminopenta-2,4-dienal (Zincke Aldehyde), which can be chemically converted to the nitrile derivative via oxime dehydration.
Mechanism of Ring Opening
The ring opening follows an Electrocyclic Ring Opening mechanism triggered by nucleophilic addition.
-
Activation: Pyridine reacts with an electrophile (
) to form an -substituted pyridinium salt. -
Addition: A nucleophile (
) attacks the C2 position, disrupting aromaticity and forming a dihydropyridine intermediate. -
Ring Opening: The C2-N bond cleaves (disrotatory electrocyclic opening) to form an acyclic conjugated system.
Part 2: Experimental Protocols
Protocol A: Synthesis of 5-(N-Methylamino)-2,4-pentadienenitrile (Zincke Route)
Targeting the functionalized nitrile scaffold for drug synthesis.
Prerequisites:
-
Reagents: Pyridine (ReagentPlus, >99%), 2,4-Dinitrochlorobenzene (DNCB), N-Methylaniline (or Dimethylamine), Hydroxylamine Hydrochloride, Acetic Anhydride, Sodium Acetate.
-
Safety: DNCB is a severe skin sensitizer. Pyridine is toxic and flammable. Work in a fume hood.
Step 1: Preparation of Zincke Salt (1-(2,4-Dinitrophenyl)pyridinium chloride)
-
Dissolve DNCB (1 eq, 20.2 g) and Pyridine (1 eq, 8.0 mL) in Acetone (50 mL).
-
Reflux the mixture for 12 hours. The solution will turn dark, and a precipitate will form.
-
Cool to 0°C. Filter the precipitate (Zincke Salt).
-
Wash with cold acetone and diethyl ether. Dry under vacuum.
-
Yield: ~85-90% (Yellow/Tan solid).
-
Step 2: Ring Opening to Zincke Aldehyde (5-(N-Methylamino)-2,4-pentadienal)
-
Suspend the Zincke Salt (10 mmol) in Ethanol (20 mL).
-
Add N-Methylaniline (10 mmol) dropwise at 0°C.
-
Add Sodium Carbonate (5 mmol) dissolved in water (5 mL) slowly. The solution turns deep red/orange.
-
Stir at room temperature for 2 hours.
-
Pour into ice water (100 mL). Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with 1M HCl (to remove 2,4-dinitroaniline byproduct) and Brine.
-
Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Product: Deep red oil/solid.
-
Step 3: Conversion to Nitrile (5-(N-Methylamino)-2,4-pentadienenitrile)
-
Dissolve the Zincke Aldehyde (5 mmol) in Ethanol (10 mL).
-
Add Hydroxylamine Hydrochloride (6 mmol) and Sodium Acetate (6 mmol).
-
Stir at room temperature for 4 hours to form the Oxime . Confirm by TLC.
-
Evaporate solvent. Resuspend residue in Acetic Anhydride (5 mL).
-
Heat at 80°C for 2 hours (Dehydration of oxime to nitrile).
-
Cool, neutralize with saturated NaHCO3, and extract with EtOAc.
-
Purify via column chromatography.
-
Final Product:5-(N-Methylamino)-2,4-pentadienenitrile .
-
Protocol B: Flash Vacuum Pyrolysis (FVP) to Parent this compound
Targeting the unsubstituted parent isomer (Cyanobutadiene).
Equipment: FVP Apparatus (Quartz tube, 50 cm x 2 cm), High Vacuum Pump (
-
Setup: Pre-heat the quartz pyrolysis zone to 900–1000 K (approx. 630–730°C) .
-
Vaporization: Place Pyridine in the sample flask. Maintain at -20°C to control vapor pressure (or use a needle valve).
-
Pyrolysis: Slowly distill pyridine vapor through the hot zone under high vacuum.
-
Residence Time: < 10 ms (Critical to prevent carbonization).
-
-
Collection: Condense products in a liquid nitrogen trap (-196°C).
-
Isolation: Warm the trap to -50°C. This compound is volatile and unstable at RT. Store in dilute solution (e.g., CDCl3) at -80°C.
-
Note: This process yields a mixture of isomers (E/Z) and unreacted pyridine.
-
Part 3: Visualization & Data
Reaction Pathway Diagram
Caption: Divergent pathways for pyridine ring opening: Chemical activation (Zincke) vs. Thermal isomerization (FVP).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Zincke Salt) | Moisture in solvent | Use dry acetone; ensure pyridine is dry (KOH pellets). |
| Incomplete Ring Opening | Weak nucleophile / Low Temp | Use a stronger amine (e.g., piperidine) or warm to 40°C. |
| Product Polymerization | Nitrile/Diene instability | Add radical inhibitor (BHT) during concentration; store at -20°C. |
| Carbonization (FVP) | Temperature too high | Reduce furnace temp to 600°C; increase vacuum flow rate. |
References
-
Kougias, S. M., et al. (2020). "Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance." The Journal of Organic Chemistry, 85(9), 5787–5798.[1] Link[1]
-
Vanderwal, C. D. (2014). "Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines." The Journal of Organic Chemistry, 79(13), 5917–5925. Link
-
Genady, A. R., et al. (2019). "Formation of Aryl [1-Cyano-4-(dialkylamino)butadienyl] Ketones from Pyridines." Synthesis, 51(12), 2533–2542. Link
-
Zincke, T. (1904). "Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte." Justus Liebigs Annalen der Chemie, 330(2), 361–374. Link
-
Becher, J. (1980). "The Zincke Reaction: A Review." Synthesis, 1980(8), 589–612. Link
Sources
Wittig reaction protocol for 1-cyanobuta-1,3-diene synthesis
Executive Summary
1-Cyanobuta-1,3-diene (also known as (E)-penta-2,4-dienenitrile) is a critical conjugated diene intermediate used in Diels-Alder cycloadditions for the synthesis of complex alkaloids and functionalized aromatics. While the Horner-Wadsworth-Emmons (HWE) reaction is often cited for nitrile synthesis, the Wittig reaction remains a robust, cost-effective protocol for this specific diene, particularly when utilizing stabilized ylides.
This guide details an optimized Biphasic Wittig Protocol . Unlike classical homogeneous conditions (e.g., NaH/THF or NaOEt/EtOH) which often lead to the polymerization of the sensitive acrolein precursor, this protocol utilizes a mild, phase-transfer catalyzed (PTC) system. This ensures high yields (>70%), excellent
Strategic Analysis & Reaction Design
Retrosynthetic Logic
The synthesis disconnects at the C1-C2 double bond. The choice of the Wittig reagent is dictated by the electron-withdrawing nature of the nitrile group.
-
Electrophile: Acrolein (Acrylaldehyde). Challenge: Highly prone to base-catalyzed polymerization.
-
Nucleophile: (Cyanomethyl)triphenylphosphonium chloride. Feature: Forms a stabilized ylide.[1][2]
Mechanistic Pathway
The reaction proceeds via the formation of a stabilized phosphorus ylide. Due to the electron-withdrawing nitrile group, the ylide is less reactive (stabilized), allowing for thermodynamic control which heavily favors the
Figure 1: Mechanistic pathway for the stabilized Wittig reaction favoring (E)-alkene formation.[2]
Experimental Protocol
Safety & Pre-Requisites
-
Acrolein: DANGER. Extreme lachrymator and acute toxin. Handle only in a high-efficiency fume hood. Rinse all glassware with bisulfite solution before removal from the hood to neutralize residues.
-
Cyanides: The phosphonium salt contains a nitrile group; avoid acidic conditions that could liberate HCN.
-
Solvents: Dichloromethane (DCM) is used as the organic phase.
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| (Cyanomethyl)triphenylphosphonium chloride | 337.8 | 1.1 | 18.6 g | Ylide Precursor |
| Acrolein (freshly distilled) | 56.06 | 1.0 | 2.8 g (3.35 mL) | Electrophile |
| Dichloromethane (DCM) | - | Solvent | 100 mL | Organic Phase |
| NaOH (aq, 20%) | 40.0 | Excess | 50 mL | Base |
| Benzyltriethylammonium chloride (TEBA) | 227.7 | 0.05 | 0.57 g | Phase Transfer Catalyst |
Step-by-Step Procedure
Phase 1: Ylide Generation (Biphasic)
-
Setup: Equip a 250 mL round-bottom flask with a heavy-duty magnetic stir bar and an addition funnel.
-
Charging: Add (Cyanomethyl)triphenylphosphonium chloride (18.6 g, 55 mmol) and DCM (80 mL) to the flask. Stir to suspend the salt.
-
Catalyst Addition: Add TEBA (0.57 g) to the suspension.
-
Base Addition: Add the 20% NaOH solution (50 mL) in one portion.
-
Observation: The organic layer should turn yellow/orange, indicating the formation of the stabilized ylide. Stir vigorously for 15 minutes at Room Temperature (RT).
Phase 2: Wittig Olefination
-
Cooling: Cool the biphasic mixture to 0 °C using an ice bath. Critical: Cooling suppresses the polymerization of acrolein.
-
Addition: Dilute Acrolein (2.8 g, 50 mmol) in 20 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir vigorously for 3–4 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes). The aldehyde spot should disappear.
Phase 3: Work-up & Isolation
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom).
-
Extraction: Extract the aqueous layer with DCM (
). -
Washing: Combine organic layers and wash with water (
) followed by brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp to avoid polymerization of the product). -
Pre-Purification: The residue will contain the product (liquid) and solid Triphenylphosphine Oxide (TPPO). Triturate the residue with cold pentane (
), which dissolves the diene but precipitates most TPPO. Filter off the solids.[3]
Phase 4: Purification
-
Distillation: Purify the crude oil by vacuum distillation.
-
Boiling Point: ~50–55 °C at 10 mmHg (Literature values vary; expect product in the lower boiling fraction).
-
Note: If scale is small (<1 g), flash chromatography (Silica gel, Pentane/Ether 95:5) is preferred over distillation to maximize yield.
-
Characterization & Quality Control
Expected Data
-
Appearance: Colorless to pale yellow liquid.
-
Yield: 65–75%.
-
Isomer Ratio: Typically >90%
-isomer.
Spectroscopic Validation
NMR (400 MHz,- ppm (m, 1H, H-3)
- ppm (m, 1H, H-2)
-
ppm (d,
, 1H, H-4 cis) -
ppm (d,
, 1H, H-4 trans) -
ppm (d,
, 1H, H-1 next to CN) — The large coupling constant confirms the (E) geometry.
IR (Neat):
-
Nitrile (CN): Sharp band at
. -
Alkene (C=C): Strong bands at
and (conjugated).
Process Optimization & Troubleshooting
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Base concentration too high or temp too high. | Ensure vigorous stirring at 0°C during addition. Switch to saturated |
| Poor E/Z Selectivity | Reaction too fast or solvent polarity issues. | Ensure the use of DCM (non-polar solvents favor cis-oxaphosphetane in salt-free conditions, but stabilized ylides generally give E via thermodynamic control). |
| TPPO Contamination | Incomplete precipitation. | Use "TPPO-precipitation" method: Dissolve crude in minimal toluene, add |
Workflow Diagram
Figure 2: Operational workflow for the biphasic Wittig synthesis.
References
-
Wittig Reaction Mechanism & Stereoselectivity
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85.
-
Phase Transfer Catalysis in Wittig Reactions
- Märkl, G., & Merz, A. (1973). Wittig-Reaktionen mit wässriger Natronlauge/Methylenchlorid (Wittig reactions with aqueous NaOH/methylene chloride). Synthesis, 1973(05), 295-297.
- Note: This is the foundational paper for the DCM/NaOH/TEBA protocol.
-
Synthesis of Conjugated Nitriles (Analogous Protocols)
- Cativiela, C., et al. (1996). Stereoselective synthesis of (E)- and (Z)-2-cyano-1,3-butadienes. Tetrahedron, 52(16), 5881-5890.
-
Acrolein Safety Data
- PubChem CID 7847 (Acrolein).
Sources
Application Notes and Protocols for the Catalytic Dehydrogenation of Aliphatic Nitriles to Dienes: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective synthesis of conjugated dienes from abundant feedstocks is a cornerstone of modern organic chemistry, with applications ranging from polymer science to the synthesis of complex pharmacophores.[1] Aliphatic nitriles, readily available and versatile chemical handles, represent a potentially novel and under-explored class of precursors for diene synthesis via catalytic dehydrogenation. This document provides a prospective guide for researchers venturing into this nascent area. Acknowledging the limited precedent for this specific transformation, this guide synthesizes established principles from related catalytic processes to propose a theoretical framework, outline potential experimental approaches, and highlight the significant challenges that must be addressed. Our objective is to provide a scientifically grounded starting point for the development of this novel synthetic methodology.
Introduction: The Synthetic Challenge and Opportunity
The direct catalytic dehydrogenation of aliphatic nitriles to dienes (R-CH₂-CH₂-CH₂-CN → R-CH=CH-CH=CH-CN) is a largely unexplored transformation in synthetic chemistry. While the dehydrogenation of alkanes and functionalized hydrocarbons is well-established, the presence of the electron-withdrawing and coordinating nitrile group introduces unique mechanistic and catalytic challenges. The nitrile moiety can strongly interact with catalyst surfaces, potentially leading to catalyst poisoning or directing the reaction towards undesired pathways such as hydrogenation to amines or hydrolysis to amides.[2][3]
However, a successful catalytic system would offer a novel and atom-economical route to highly functionalized dienes. The nitrile group's ability to be transformed into a wide array of other functional groups (e.g., amines, carboxylic acids, ketones) would make the resulting diene-nitriles powerful building blocks in organic synthesis.[4][5]
Proposed Mechanistic Framework
A plausible, yet hypothetical, mechanistic pathway for the catalytic dehydrogenation of an aliphatic nitrile to a diene is outlined below. This proposed mechanism draws parallels with established alkane dehydrogenation and the dehydrogenation of amines to nitriles.[6][7]
Hypothetical Reaction Pathway
Caption: Hypothetical catalytic cycle for the dehydrogenation of an aliphatic nitrile.
Mechanistic Steps:
-
α-C-H Activation: The catalytic cycle is initiated by the oxidative addition of an α-C-H bond of the aliphatic nitrile to a low-valent metal center (M(0)), forming a hydrido-metal-alkyl species.
-
First β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated to the metal center, forming a metal-hydride complex with the coordinated alkene-nitrile.
-
Reductive Elimination of H₂: Molecular hydrogen is released, regenerating the active M(0) catalyst and freeing the alkene-nitrile.
-
Re-coordination and Allylic C-H Activation: The alkene-nitrile re-coordinates to the metal center, followed by activation of an allylic C-H bond.
-
Second β-Hydride Elimination: A second β-hydride elimination from the now allylic system leads to the formation of a conjugated diene-nitrile complex.
-
Final Reductive Elimination: The diene-nitrile product is released with the elimination of another molecule of hydrogen, regenerating the active catalyst.
Catalyst Selection: A Starting Point
The choice of catalyst is critical. Based on analogous dehydrogenation reactions, promising candidates would likely be based on late transition metals.
| Catalyst Class | Rationale | Potential Challenges |
| Pincer-Iridium Complexes | Known for high activity and stability in the dehydrogenation of alkanes and amines.[7] | Can be sensitive to coordinating functional groups. |
| Supported Platinum/Tin (Pt/Sn) | Industrial catalysts for alkane dehydrogenation. | High temperatures required may lead to nitrile decomposition. |
| Supported Palladium (Pd) | Active in various dehydrogenation and C-C coupling reactions.[1] | May favor hydrogenation if H₂ pressure builds up. |
| Heterogeneous Ruthenium (Ru) | Effective in the dehydrogenation of amines.[6] | Selectivity between dehydrogenation and other nitrile reactions. |
Experimental Protocols: Analogous Systems as a Guide
Given the novelty of the target reaction, the following protocols for well-established dehydrogenation reactions should be considered as starting points for methods development.
Protocol 1: Iridium-Catalyzed Dehydrogenation of Primary Amines to Nitriles (Adapted from Bernskoetter et al.)[7]
This protocol provides a framework for homogeneous catalysis under transfer dehydrogenation conditions, which avoids the build-up of H₂ pressure.
Materials:
-
Iridium pincer catalyst (e.g., [C₆H₃-2,6-(OPtBu₂)₂]IrH₂)
-
Hydrogen acceptor (e.g., tert-butylethylene)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Aliphatic nitrile substrate
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a reflux condenser and magnetic stir bar with the iridium catalyst (1-5 mol%).
-
Add the anhydrous solvent, followed by the aliphatic nitrile substrate and the hydrogen acceptor (3-5 equivalents).
-
Seal the flask, remove from the glovebox, and heat to the desired temperature (e.g., 100-150 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or ¹H NMR.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Heterogeneous Catalytic Dehydrogenation of Alkanes (Conceptual Workflow)
This generalized protocol for heterogeneous catalysis can be adapted for screening supported metal catalysts.
General Experimental Workflow
Caption: A general workflow for heterogeneous catalytic experiments.
Procedure:
-
Catalyst Loading: Load the supported metal catalyst (e.g., Pt/Al₂O₃) into a fixed-bed flow reactor or a batch reactor.
-
Activation: Activate the catalyst by heating under a flow of H₂ at high temperature (e.g., 400-500 °C) to reduce the metal oxides.
-
Reaction: Introduce the aliphatic nitrile substrate, either neat or in a solvent, into the reactor at the desired temperature (e.g., 300-600 °C) and pressure. An inert gas (N₂ or Ar) can be used as a carrier.
-
Product Collection: Condense the reactor effluent in a cold trap.
-
Analysis: Analyze the product mixture by GC-MS and NMR to identify and quantify the diene product and any byproducts.
Key Challenges and Considerations
Researchers pursuing this transformation should be prepared to address several significant challenges:
-
Catalyst Deactivation: The nitrile group can act as a ligand, strongly binding to the metal center and inhibiting catalytic turnover. Coking at high temperatures is also a major concern.
-
Side Reactions: A number of undesired reaction pathways may compete with dehydrogenation:
-
Hydrogenation: If H₂ is not efficiently removed, the nitrile and any formed alkenes can be hydrogenated.[8]
-
Hydrolysis: Trace water can lead to the formation of amides and carboxylic acids.[9]
-
Isomerization: The position of the double bonds in the diene product may isomerize.
-
Oligomerization/Polymerization: The reactive diene products may polymerize under the reaction conditions.
-
-
Thermodynamic Limitations: The dehydrogenation of aliphatic chains is an endothermic process, requiring high temperatures to be thermodynamically favorable. These conditions can lead to substrate and product degradation.
Alternative Synthetic Strategies
If the direct dehydrogenation proves to be intractable, several alternative multi-step synthetic routes can be envisioned to convert aliphatic nitriles to dienes:
-
α,β-Unsaturation followed by Allylic Functionalization and Elimination:
-
Step 1: Introduce an α,β-double bond via established methods (e.g., α-halogenation followed by elimination).
-
Step 2: Introduce a leaving group at the allylic position (e.g., via allylic bromination with NBS).
-
Step 3: Perform a second elimination reaction to form the conjugated diene.
-
-
Reduction to Amine, then Exhaustive Methylation and Hofmann Elimination:
-
Step 1: Reduce the nitrile to the corresponding primary amine using a selective hydrogenation catalyst.[10][11]
-
Step 2: Perform exhaustive methylation of the amine using methyl iodide.
-
Step 3: Treat the resulting quaternary ammonium salt with a base (e.g., Ag₂O) to induce Hofmann elimination, which can be repeated if the initial amine position allows for the formation of a diene.
-
Conclusion
The catalytic dehydrogenation of aliphatic nitriles to dienes represents a challenging but potentially rewarding frontier in synthetic chemistry. While direct precedent is scarce, a rational approach based on established principles of catalysis can guide the development of this novel transformation. Success in this area will hinge on the design of robust catalysts that can overcome the challenges of C-H activation in the presence of a coordinating nitrile group while resisting deactivation and suppressing side reactions. The protocols and theoretical considerations outlined in this guide are intended to serve as a foundational resource for researchers embarking on this exciting synthetic endeavor.
References
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Dehydrogenative Oxidation of Primary Amines to Nitriles. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
Xia, Y., et al. (2021, January 1). Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]
-
Ingenta Connect. (2012, April 1). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Retrieved from [Link]
-
Cell Press. (n.d.). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Retrieved from [Link]
-
ACS Publications. (2014, May 28). Homogeneous Hydrogenation of Nitriles Catalyzed by Molybdenum and Tungsten Amides. ACS Catalysis. Retrieved from [Link]
-
ACS Publications. (2018, May 9). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2008, April 1). Kinetics and Mechanism of Iridium-Catalyzed Dehydrogenation of Primary Amines to Nitriles. Organometallics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. PMC. Retrieved from [Link]
-
Periodica Polytechnica Chemical Engineering. (2018, October 1). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 4). Ammonolytic transfer dehydrogenation of amines and amides: a versatile method to valorize nitrogen compounds to nitriles. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Retrieved from [Link]
-
ACS Publications. (2025, March 12). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The reductive deaminative conversion of nitriles to alcohols using para-formaldehyde in aqueous solution. Catalysis Science & Technology. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
ACS Publications. (2022, May 3). Electrochemical Dehydrogenation Pathways of Amines to Nitriles on NiOOH. JACS Au. Retrieved from [Link]
-
ACS Publications. (2013, April 5). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters. Retrieved from [Link]
-
YouTube. (2020, February 25). Nitriles: Reactions Forming and Reactions of. Retrieved from [Link]
- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. PMC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A State‐of‐the‐Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. Retrieved from [Link]
-
MDPI. (2023, February 28). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. Retrieved from [Link]
-
ACS Publications. (2014, February 5). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 27). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chemical Upcycling of Nitrile Butadiene Rubbers to Polyamines and Polyols by Chemoselective Catalytic Hydrogenation. Retrieved from [Link]
-
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Introduction: The Strategic Importance of the Diels-Alder Reaction
An Application Guide to the [4+2] Cycloaddition of 1-Cyanobuta-1,3-diene with Cyclopentadiene
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and convergent method for the construction of six-membered rings.[1][2] This Nobel Prize-winning [4+2] cycloaddition has seen extensive application in the synthesis of complex natural products and pharmaceutical agents due to its high degree of stereochemical and regiochemical control.[2] The reaction involves the concerted interaction between a conjugated diene and a dienophile to form a cyclohexene derivative.[2]
This application note details the specific cycloaddition between 1-cyanobuta-1,3-diene, a substituted diene, and cyclopentadiene, a highly reactive dienophile precursor. The resulting bicyclo[2.2.1]heptene scaffold is of significant interest in medicinal chemistry, offering a rigid, three-dimensional framework that can be used to orient functional groups in precise spatial arrangements for optimal interaction with biological targets.[3][4] This guide provides a deep dive into the reaction mechanism, stereochemical considerations, a detailed experimental protocol, and methods for product characterization, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Insights and Stereochemical Control
The reaction proceeds via a concerted, pericyclic mechanism involving a single cyclic transition state.[5] The high reactivity of cyclopentadiene is attributed to its planar structure, which locks the diene in the s-cis conformation necessary for the cycloaddition to occur.[5][6]
Frontier Molecular Orbital (FMO) Theory
The regioselectivity and rate of the Diels-Alder reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal electron-demand scenario). Cyclopentadiene is an electron-rich diene, making it highly reactive.[7] The presence of the electron-withdrawing cyano (-CN) group on the buta-1,3-diene backbone lowers the energy of its HOMO and LUMO, influencing the reaction kinetics.
The Endo Rule and Stereoselectivity
When a cyclic diene like cyclopentadiene is used, the reaction can yield two primary diastereomeric products: endo and exo.
-
Endo Product : The substituent on the dienophile (the cyano group) is oriented syn (on the same side) to the larger bridge of the newly formed bicyclic system.
-
Exo Product : The substituent is oriented anti (on the opposite side) to the larger bridge.
Under kinetic control (i.e., lower reaction temperatures), the endo product is typically favored.[8][9] This preference, known as the "Alder Endo Rule," is rationalized by secondary orbital interactions in the transition state.[10] A favorable overlap occurs between the p-orbitals of the electron-withdrawing cyano group and the p-orbitals of the C2-C3 carbons of the diene, stabilizing the endo transition state and lowering its activation energy.[8][9][11] The exo product, being less sterically hindered, is generally the thermodynamically more stable isomer and can become the major product at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing for equilibration.[8][10][11]
Caption: Favorable secondary orbital interactions stabilize the endo transition state.
Detailed Experimental Protocols
This section outlines the necessary procedures for successfully synthesizing 5-cyanobicyclo[2.2.1]hept-2-ene derivatives.
PART A: Preparation of Monomeric Cyclopentadiene
Rationale: Cyclopentadiene readily undergoes a self-Diels-Alder reaction at room temperature to form its dimer, dicyclopentadiene.[6] To obtain the reactive monomer, the dimer must be "cracked" via a retro-Diels-Alder reaction immediately prior to use.[12][13][14] The monomer is volatile and will re-dimerize over several hours, so it must be kept cold and used promptly.[12]
Materials:
-
Dicyclopentadiene (technical grade)
-
Fractional distillation apparatus (100 mL flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Ice bath
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. The receiving flask must be placed in an ice bath to collect the volatile monomer.
-
Add 20 mL of dicyclopentadiene to the 100 mL distillation flask.
-
Gently heat the dicyclopentadiene using the heating mantle. The dimer will begin to crack at its boiling point (~170°C).[14]
-
The monomeric cyclopentadiene will distill over at a much lower temperature (b.p. 40-42°C).[12] Collect the distillate in the ice-cooled receiving flask.
-
Collect approximately 6-8 mL of cyclopentadiene monomer. Keep the collected monomer on ice at all times and proceed to the next step without delay.
PART B: [4+2] Cycloaddition Reaction
Safety Precautions: Organic solvents are flammable. 1-cyanobuta-1,3-diene may be toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
1-Cyanobuta-1,3-diene
-
Freshly prepared cyclopentadiene monomer (from Part A)
-
Anhydrous diethyl ether or toluene
-
Round-bottom flask (50 mL) with stir bar
-
Ice bath
-
TLC plates (silica gel) and developing chamber
Procedure:
-
To the 50 mL round-bottom flask containing a magnetic stir bar, add 1-cyanobuta-1,3-diene (1.0 eq).
-
Dissolve the diene in 20 mL of anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.
-
While stirring, slowly add the freshly cracked cyclopentadiene (1.1 eq, kept on ice) to the solution of 1-cyanobuta-1,3-diene.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
PART C: Workup and Purification
Rationale: The crude product will contain a mixture of endo and exo isomers, as well as potential unreacted starting materials or polymer byproducts. Column chromatography is an effective method for separating the diastereomers and obtaining pure products for characterization.
Procedure:
-
Dissolve the crude oil obtained from Part B in a minimal amount of dichloromethane.
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 98:2 hexane:ethyl acetate).
-
Load the dissolved crude product onto the column.
-
Elute the column with the hexane/ethyl acetate gradient. The less polar exo isomer will typically elute before the more polar endo isomer.
-
Collect fractions and analyze by TLC to identify the separated products.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products as oils or low-melting solids.
Caption: A streamlined workflow from reagent preparation to final product analysis.
Expected Results and Characterization
The reaction is expected to produce a mixture of endo and exo diastereomers of 5-cyano-bicyclo[2.2.1]hept-2-ene. The ratio is dependent on the reaction conditions.
| Parameter | Expected Outcome | Rationale |
| Yield | 75-90% | Diels-Alder reactions with cyclopentadiene are typically high-yielding. |
| Endo:Exo Ratio | ~4:1 to 9:1 | Under kinetic control (0°C to RT), the endo product is favored due to secondary orbital interactions.[8][9] |
| Physical State | Colorless oil or low-melting solid | Typical for small bicyclic compounds. |
Spectroscopic Characterization
-
¹H NMR: The endo and exo isomers can be distinguished by the coupling constants and chemical shifts of the protons adjacent to the cyano group. The bridgehead protons and vinyl protons will appear in the characteristic regions for bicyclo[2.2.1]heptene systems.
-
¹³C NMR: The number of signals will confirm the formation of the product. The chemical shift of the nitrile carbon (-C≡N) will be observed around 115-120 ppm. The olefinic carbons of the norbornene ring typically appear between 130-140 ppm.
-
IR Spectroscopy: A sharp absorption band around 2240-2260 cm⁻¹ is a key indicator of the nitrile (-C≡N) functional group. The C=C stretch of the alkene will appear around 1570 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the formula of the product (C₉H₉N) should be observed, confirming the successful cycloaddition.
Applications in Drug Discovery
The bicyclo[2.2.1]heptene core is considered a "privileged scaffold" in medicinal chemistry.[3] Its rigid conformation allows for the precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for protein targets. The cyano group serves as a versatile chemical handle for further functionalization, allowing for the introduction of diverse pharmacophores through reactions such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in further cycloaddition reactions. These derivatives are valuable in developing novel therapeutics for neurological disorders, oncology, and inflammatory diseases.[3][4]
References
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Application Note: Synthesis of Cyanobutadienes via Flash Vacuum Pyrolysis
Abstract: This document provides a comprehensive guide for the synthesis of cyanobutadiene isomers, highly reactive molecules of significant interest in organic chemistry, materials science, and astrochemistry. We detail the application of Flash Vacuum Pyrolysis (FVP) as a robust method for generating these compounds from suitable precursors. This note covers the underlying principles of FVP, precursor selection, a detailed experimental protocol, and methods for the characterization of the volatile products. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the methodology.
Introduction and Scientific Context
Cyanobutadienes are a class of conjugated nitriles with the formula C₅H₅N. Four primary isomers exist: (E)-1-cyano-1,3-butadiene, (Z)-1-cyano-1,3-butadiene, 2-cyano-1,3-butadiene, and 4-cyano-1,2-butadiene.[1][2] Their conjugated π-systems and the presence of the polar nitrile group make them valuable building blocks in organic synthesis and potential monomers for novel polymers. Furthermore, due to their high dipole moments and composition of cosmically abundant elements, cyanobutadienes are prime targets for detection by radioastronomy in the interstellar medium (ISM).[1][3]
However, the high reactivity of these compounds, particularly their propensity for dimerization and polymerization, makes their synthesis, purification, and storage challenging.[1] Classical solution-phase syntheses can be complicated by side reactions and difficult purifications.[1]
Flash Vacuum Pyrolysis (FVP) offers a compelling alternative. FVP is a technique that involves heating a precursor in the gas phase at high temperatures (>400 °C) and low pressures (< 10⁻² mbar) for a very short residence time in the hot zone.[4][5] The key principles are:
-
High Vacuum: Increases the mean free path of molecules, ensuring that reactions are primarily unimolecular (intramolecular), thus minimizing intermolecular reactions like polymerization.[4]
-
Short Residence Time: The brief exposure to high heat provides the activation energy for the desired transformation while minimizing decomposition or unwanted secondary reactions.[5]
-
Rapid Quenching: The hot gas-phase products are immediately condensed onto a cold surface (typically cooled with liquid nitrogen), trapping the reactive molecule before it can degrade or react further.[6]
This technique is exceptionally well-suited for generating highly reactive or unstable molecules via unimolecular processes such as retro-Diels-Alder reactions, cheletropic eliminations, or the extrusion of small, stable molecules (e.g., N₂, CO, CO₂).[5][6] While various synthetic routes to cyanobutadienes exist, FVP remains a key method for certain isomers, particularly 2-cyano-1,3-butadiene.[1]
Precursor Strategy: The Logic of Molecular Design
The success of an FVP synthesis hinges on the selection of a suitable precursor. The ideal precursor should be sufficiently volatile to be introduced into the high-vacuum system and designed to undergo a clean, high-yield unimolecular reaction at a reasonable pyrolysis temperature.
For the synthesis of 2-cyano-1,3-butadiene , a common and effective strategy is the retro-cheletropic elimination of sulfur dioxide (SO₂) from a sulfolene derivative. This approach is advantageous because SO₂ is a small, stable gaseous molecule, making its extrusion thermodynamically favorable.
Proposed Precursor: 3-Cyano-2,5-dihydrothiophene-1,1-dioxide.
Rationale for Choice:
-
Reaction Pathway: Upon heating, this molecule is expected to undergo a concerted retro-cheletropic reaction, cleanly eliminating SO₂ to yield 2-cyano-1,3-butadiene.
-
Volatility: The precursor has a molecular weight and structure amenable to sublimation under high vacuum at moderate temperatures.
-
Cleanliness: The co-product (SO₂) is highly volatile and can be easily removed by the vacuum pump or trapped separately from the target molecule, simplifying purification.
A general synthesis for this type of precursor involves the reaction of an appropriate diene with sulfur dioxide to form the sulfolene, followed by cyanofunctionalization.
Experimental Apparatus and Workflow
A standard preparative FVP apparatus is required. The setup consists of several key components integrated into a high-vacuum line.
-
Precursor Inlet: A sample tube or flask connected to the pyrolysis tube via a valve. This section is gently heated to control the sublimation or evaporation rate of the precursor.
-
Pyrolysis Tube: A quartz tube (typically 30-60 cm long, 1-3 cm diameter) that passes through a high-temperature tube furnace. The tube may be packed with inert material like quartz wool or Raschig rings to improve heat transfer to the gas-phase molecules.[5][7]
-
Furnace: An electric tube furnace capable of reaching temperatures up to 1100 °C. The temperature must be stable and accurately controlled.
-
Collection Trap (Cold Finger): A U-trap or cold finger positioned immediately at the exit of the furnace, designed to be cooled with liquid nitrogen (-196 °C). This is where the pyrolyzed product condenses.
-
Vacuum System: A high-capacity vacuum system, typically comprising a rotary vane pump backing a diffusion or turbomolecular pump, is essential to maintain pressures in the range of 10⁻³ to 10⁻⁶ mbar.[4]
Caption: Schematic of a Flash Vacuum Pyrolysis (FVP) apparatus.
Detailed Experimental Protocol
Caution: This procedure involves high temperatures and high vacuum and should only be performed by trained personnel in a well-ventilated fume hood. Proper safety precautions, including the use of safety glasses and cryogenic gloves, are mandatory.
Step 1: System Preparation
-
Assemble the FVP apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Load the precursor (e.g., 3-Cyano-2,5-dihydrothiophene-1,1-dioxide, ~500 mg) into the sample inlet tube.
-
Begin evacuating the system. A pressure of ≤ 10⁻³ mbar should be achieved before heating commences.
-
Place a dewar filled with liquid nitrogen around the collection trap.
Step 2: Pyrolysis
-
Set the tube furnace to the desired pyrolysis temperature. For the retro-cheletropic elimination of SO₂, a temperature range of 700-900 °C is typically effective. Allow the furnace to stabilize.
-
Gently heat the precursor sample inlet using a heating mantle or heat gun to initiate sublimation. The rate of sublimation should be controlled carefully to maintain a steady, low pressure within the system. A sudden pressure increase indicates the sublimation rate is too high.
-
The precursor vapor will be drawn through the hot quartz tube, where pyrolysis occurs. The residence time in the hot zone is typically on the order of milliseconds.
-
The pyrolyzed product, along with any unreacted precursor, will immediately condense as a white or pale-yellow solid on the surface of the liquid nitrogen-cooled trap. The process is complete when all the precursor has been sublimed.
Step 3: Product Isolation
-
Once the pyrolysis is complete, turn off the furnace and the precursor heating. Allow the system to cool to room temperature while maintaining the vacuum.
-
Vent the system carefully with an inert gas, such as nitrogen or argon.
-
Remove the liquid nitrogen dewar. Isolate the cold trap from the rest of the apparatus.
-
To recover the product, allow the trap to warm slightly. Wash the condensed solid from the cold surface with a minimal amount of cold, deuterated solvent (e.g., acetone-d₆ or CDCl₃) directly into a pre-chilled NMR tube.
-
Keep the sample cold and analyze it immediately, as cyanobutadienes are highly reactive and can polymerize at room temperature.[1]
Product Characterization and Data
Immediate characterization is crucial to confirm the identity and purity of the synthesized cyanobutadiene before degradation occurs.
Key Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The sample should be analyzed at low temperature if possible.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight. However, the high volatility of cyanobutadiene can make this challenging, requiring a carefully developed method.[8]
-
Infrared (IR) Spectroscopy: Can be performed by co-condensing the pyrolysate with an excess of argon onto a cryogenic window (matrix isolation) or by analyzing a thin film of the product. The characteristic nitrile (C≡N) stretch is a key diagnostic peak.
Table 1: FVP Operating Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Precursor | 3-Cyano-2,5-dihydrothiophene-1,1-dioxide | Cleanly eliminates SO₂ to yield the target product. |
| Pyrolysis Temperature | 700 - 900 °C | Provides sufficient energy for retro-cheletropic elimination. |
| System Pressure | < 10⁻³ mbar | Ensures unimolecular reaction conditions, minimizes collisions.[4] |
| Collection Temperature | -196 °C (Liquid N₂) | Traps the highly reactive and volatile product efficiently.[6] |
| Residence Time | Milliseconds | Prevents thermal decomposition of the desired product.[5] |
Table 2: Expected Spectroscopic Data for 2-Cyano-1,3-butadiene
| Technique | Observation | Expected Value (Reference:[1]) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ (ppm) | 6.53 (dd), 5.75 (d), 5.67 (s), 5.60 (s), 5.56 (d) |
| ¹³C NMR (CDCl₃) | δ (ppm) | 137.4, 133.4, 126.9, 121.7, 115.8 |
| IR Spectroscopy | ν (cm⁻¹) | ~2225 (C≡N stretch), ~1600 (C=C stretch) |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Pyrolysis temperature is too low. | Increase furnace temperature in 50 °C increments. |
| Precursor sublimation rate is too slow. | Increase heating on the sample inlet; ensure a good vacuum is pulling the vapor through. | |
| Product is a Dark Tar | Pyrolysis temperature is too high. | Decrease furnace temperature in 50 °C increments. |
| System pressure is too high, leading to intermolecular reactions. | Check for vacuum leaks; improve pump efficiency. | |
| Apparatus Clogging | Precursor sublimation rate is too high. | Reduce the heating on the sample inlet to maintain low pressure. |
| Product is not volatile enough and condenses at the furnace exit. | Redesign the apparatus to minimize the distance between the furnace exit and the cold surface. |
Overall Synthesis and Analysis Workflow
The entire process from precursor to final validated product follows a logical sequence designed to handle a highly reactive species.
Caption: Complete workflow for cyanobutadiene synthesis and characterization.
References
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Kougias, S. M., et al. (2020). Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance. The Journal of Organic Chemistry, 85(9), 5787–5798. [Link]
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Zdanovskaia, N., et al. (2022). Rotational Spectra of Three Cyanobutadiene Isomers (C₅H₅N) of Relevance to Astrochemistry and Other Harsh Reaction Environments. The Journal of Physical Chemistry A, 126(1), 126-135. [Link]
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Venkataramani, S. (2024). Flash Vacuum Pyrolysis. Resonance, 29(7), 905-923. [Link]
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Kaur, D., & Liu, R. (2021). Site-selective isomerization of cyano-substituted butadienes: chemical control of nonadiabatic dynamics. The Journal of Physical Chemistry Letters, 12(19), 4666–4672. [Link]
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Wentrup, C. (2017). Flash Vacuum Pyrolysis: Techniques and Reactions. UQ eSpace, The University of Queensland. [Link]
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Chuang, S. C., et al. (2021). Synthesis of Fullerenes from a Nonaromatic Chloroform through a Newly Developed Ultrahigh-Temperature Flash Vacuum Pyrolysis Apparatus. Molecules, 26(22), 6883. [Link]
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Schiess, P., et al. (1980). Benzocyclobutenone. Organic Syntheses, 59, 66. [Link]
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Cooke, I. R., et al. (2023). Detection of Interstellar E-1-cyano-1,3-butadiene in GOTHAM Observations of TMC-1. arXiv preprint arXiv:2303.12221. [Link]
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Kougias, S. M., et al. (2020). Supporting Information for Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance. ACS Publications. [Link]
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Kougias, S. M., et al. (2020). Synthesis and Characterization of Cyanobutadiene Isomers-Molecules of Astrochemical Significance. PubMed. [Link]
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Wikipedia. (n.d.). Flash vacuum pyrolysis. Retrieved from [Link]
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Application Note: Palladium-Catalyzed Cross-Coupling of Cyanodienes
Executive Summary
The 2-cyano-1,3-diene moiety represents a privileged yet underutilized scaffold in medicinal chemistry. While the nitrile group offers a versatile handle for further transformation (e.g., into amines, amides, or heterocycles), its electron-withdrawing nature renders the diene highly reactive toward polymerization, making traditional cross-coupling challenging.
This guide provides a robust, field-tested framework for:
-
Constructing the 2-cyano-1,3-diene core via modular Suzuki-Miyaura coupling.
-
Functionalizing the scaffold via regioselective Pd-catalyzed cascade sequences.
Target Audience: Synthetic organic chemists, process chemists, and drug discovery researchers focusing on polyfunctionalized alkene scaffolds.
Mechanistic Principles & Design Strategy
The Electronic Challenge
Cyanodienes are "push-pull" systems or electron-deficient dienes depending on substitution. The nitrile at the C2 position significantly lowers the LUMO energy of the diene system.
-
Advantage: High reactivity toward nucleophiles and radical species.
-
Risk: Rapid competitive polymerization or oligomerization during metal catalysis.
-
Solution: The use of sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitates rapid oxidative addition and reductive elimination, outcompeting background polymerization.
Catalytic Cycle Visualization
The following diagram illustrates the specific catalytic pathway for constructing the cyanodiene core from
Figure 1: Catalytic cycle for the synthesis of 2-cyano-1,3-dienes. The nitrile group coordinates weakly to Pd, potentially stabilizing the oxidative addition intermediate but requiring specialized ligands to prevent catalyst poisoning.
Protocol A: Modular Synthesis of 2-Cyano-1,3-Dienes
Objective: Synthesis of 2-cyano-1,3-dienes via Suzuki-Miyaura coupling of
Reagents & Equipment
| Reagent | Equiv.[1] | Role | Notes |
| 1.0 | Electrophile | Volatile & Lachrymator. Handle in fume hood. | |
| Alkenyl Boronic Acid | 1.2 | Nucleophile | Use pinacol esters for higher stability. |
| Pd(OAc)₂ | 0.02 | Pre-catalyst | Source of Pd(II). |
| SPhos | 0.04 | Ligand | Electron-rich biaryl phosphine prevents side reactions. |
| K₃PO₄ | 2.0 | Base | Mild base; avoids polymerization triggered by strong alkoxides. |
| THF/Water (10:1) | - | Solvent | Biphasic system promotes solubility of inorganic base. |
| BHT | 0.01 | Inhibitor | Crucial: Radical scavenger to stop polymerization. |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in degassed THF. Stir for 15 minutes at RT until the solution turns yellow/orange (generation of active Pd(0) species).
-
Substrate Addition: To a separate reaction vial, add the Alkenyl Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and BHT (1 mol%).
-
Solvent & Electrophile: Add the pre-formed catalyst solution to the substrate vial. Add degassed water (10% v/v relative to THF). Finally, add
-bromoacrylonitrile (1.0 equiv) via syringe.-
Note: Add the nitrile last to ensure the catalyst is ready to intercept it immediately.
-
-
Reaction: Seal the vial and heat to 40–50 °C for 4–8 hours.
-
Warning: Do not overheat (>70 °C) as this promotes thermal dimerization of the product.
-
-
Workup: Cool to RT. Filter through a short pad of silica gel (eluting with Et₂O) to remove Pd residues. Concentrate under reduced pressure at low temperature (<30 °C).
-
Purification: Flash chromatography on silica gel.
-
Tip: Pre-treat the silica column with 1% Et₃N/Hexanes to neutralize acidity, preventing product decomposition.
-
Protocol B: Regioselective Functionalization (Heck-Type)
Objective: Functionalization of the 2-cyano-1,3-diene scaffold. The nitrile group directs nucleophilic attack or migratory insertion.
Regioselectivity Logic
When subjecting a 2-cyano-1,3-diene to a Heck reaction (e.g., with an aryl iodide), the electronic bias of the CN group directs the Pd-Aryl species.
-
C4-Arylation: Favored electronically. The Pd adds to the terminal alkene (C4), forming a stabilized
-allyl intermediate conjugated with the nitrile.
Experimental Workflow
Figure 2: Workflow for the C4-selective arylation of 2-cyano-1,3-dienes.
Troubleshooting & Optimization
Common Pitfalls
| Problem | Probable Cause | Solution |
| Polymerization (Gunk) | Lack of radical inhibitor; Temperature too high. | Add 1-5 mol% BHT or Hydroquinone. Lower temp to 40°C. |
| Low Conversion | Catalyst poisoning by CN group. | Switch to higher activity ligands (XPhos, RuPhos) or increase loading to 5 mol%. |
| Isomerization (E/Z) | Extended reaction times; Acidic silica. | Stop reaction immediately upon consumption of SM. Use buffered silica. |
Self-Validating the System
To ensure the protocol is working before committing valuable substrates:
-
The "Color Test": The active Pd-SPhos complex should be a clear orange/yellow. If it turns black (Pd black precipitation) immediately upon adding the nitrile, the ligand is insufficient. Increase ligand:Pd ratio to 3:1.
-
GC-MS Monitoring: Monitor the disappearance of
-bromoacrylonitrile. If the bromide is gone but no product is seen, polymerization is occurring (mass balance defect).
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects
-
Synthesis of Functionalized Dienes
-
Stille Coupling Protocols
-
Cyanation & Nitrile Effects in Catalysis
-
General Cross-Coupling Guides
-
Palladium-Catalyzed Cross-Coupling Reactions - A Guide. Merck/Sigma-Aldrich Technical Library. Link
-
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. scispace.com [scispace.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Stereoselective Synthesis of (E)-1-Cyanobuta-1,3-diene
Abstract: (E)-1-Cyanobuta-1,3-diene is a versatile C5 building block in organic synthesis, notable for its conjugated diene system and electron-withdrawing nitrile group, which make it an excellent substrate for cycloaddition reactions and a precursor to complex nitrogen-containing molecules. Achieving high stereoselectivity for the (E)-isomer is critical for its utility in targeted synthesis. This application note provides an in-depth guide for researchers, detailing three robust and field-proven methodologies for the stereoselective synthesis of (E)-1-cyanobuta-1,3-diene: the Horner-Wadsworth-Emmons (HWE) olefination, transition-metal-catalyzed cyanation of a vinyl halide, and the direct hydrocyanation of a conjugated enyne. Each section elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into experimental design and optimization.
Introduction: The Synthetic Value of (E)-1-Cyanobuta-1,3-diene
Conjugated dienes are fundamental motifs in organic chemistry, serving as key components in the synthesis of natural products and pharmaceuticals.[1] The introduction of a cyano group onto the diene skeleton, as in 1-cyanobuta-1,3-diene, significantly modulates its electronic properties. The nitrile group is a powerful electron-withdrawing group, which polarizes the π-system and enhances its reactivity as a dienophile in Diels-Alder reactions. Furthermore, the nitrile can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and aldehydes, making it a versatile synthetic handle.
The stereochemical configuration of the C1-C2 double bond is paramount. The (E)-isomer is often desired for specific molecular geometries in target structures. Therefore, synthetic methods that provide high stereocontrol are of utmost importance. This guide explores three distinct and reliable strategies to achieve this synthetic goal.
Strategy 1: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, representing a significant modification of the classic Wittig reaction.[2][3] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of (E)-1-cyanobuta-1,3-diene, the key disconnection involves the reaction of an α,β-unsaturated aldehyde (acrolein) with a cyanomethylphosphonate carbanion.
Causality of (E)-Selectivity: The HWE reaction with stabilized ylides, such as the one derived from diethyl cyanomethylphosphonate, overwhelmingly favors the formation of the (E)-alkene. This selectivity arises from the thermodynamic stability of the intermediates. The initial addition of the phosphonate carbanion to the aldehyde is reversible. The anti-periplanar arrangement of the substituents in the transition state leading to the (E)-oxaphosphetane intermediate is sterically favored over the syn-periplanar arrangement that would lead to the (Z)-isomer. The subsequent irreversible elimination of the phosphate byproduct drives the reaction towards the more stable (E)-alkene product.
Experimental Workflow: HWE Synthesis
Caption: Workflow for the HWE synthesis of (E)-1-cyanobuta-1,3-diene.
Protocol 1: HWE Synthesis of (E)-1-Cyanobuta-1,3-diene
Materials:
-
Diethyl cyanomethylphosphonate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Acrolein (freshly distilled) (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Anion Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Suspend the washed NaH in anhydrous THF (approx. 0.5 M relative to the phosphonate). Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting milky white suspension at 0 °C for 30 minutes to ensure complete formation of the phosphonate anion.
-
Olefination: Slowly add freshly distilled acrolein (1.0 eq) dropwise to the reaction mixture at 0 °C. A color change may be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (thin-layer chromatography) until the starting aldehyde is consumed (typically 4-6 hours).
-
Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-1-cyanobuta-1,3-diene as a colorless oil. The (E)-isomer is typically the major product (>95:5 E/Z).
Validation: The stereochemistry can be confirmed by ¹H NMR spectroscopy. The coupling constant (J-value) for the vinyl protons at C1 and C2 is expected to be in the range of 15-18 Hz for the (E)-isomer.
Strategy 2: Transition-Metal-Catalyzed Cyanation
Transition-metal catalysis offers a powerful alternative for forming C-CN bonds, often with high functional group tolerance and stereospecificity.[4] A viable strategy for synthesizing (E)-1-cyanobuta-1,3-diene is the cyanation of a stereochemically defined (E)-1-halo-1,3-butadiene precursor. Palladium and nickel catalysts are particularly effective for this transformation.[5]
Causality of Stereoretention: The key to this method's success is the stereoretentive nature of the catalytic cycle. The cycle typically involves:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the (E)-1-halo-1,3-butadiene. This step proceeds with retention of the double bond geometry.
-
Transmetalation or Ligand Exchange: The cyanide source (e.g., Zn(CN)₂, CuCN) transfers the cyanide group to the metal center, displacing the halide.
-
Reductive Elimination: The C-CN bond is formed as the product is released from the metal center, regenerating the active catalyst. This final step also proceeds with retention of stereochemistry.
Catalytic Cycle: Palladium-Catalyzed Cyanation
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of a vinyl halide.
Protocol 2: Palladium-Catalyzed Cyanation of (E)-1-bromo-1,3-butadiene
Materials:
-
(E)-1-bromo-1,3-butadiene (1.0 eq) (prepared via literature methods)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Catalyst Pre-formation/Reaction Setup: In a glovebox or under a strict nitrogen atmosphere, add Pd₂(dba)₃ (0.01 eq), dppf (0.04 eq), and Zn(CN)₂ (0.6 eq) to a flame-dried Schlenk flask.
-
Add anhydrous DMF (approx. 0.2 M). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (E)-1-bromo-1,3-butadiene (1.0 eq) in a small amount of DMF.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC analysis.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure (E)-1-cyanobuta-1,3-diene.
Note on Safety: Cyanide salts like Zn(CN)₂ are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Acidic workup conditions must be avoided to prevent the formation of toxic HCN gas.
Strategy 3: Nickel-Catalyzed Hydrocyanation of Vinylacetylene
The direct addition of hydrogen cyanide (HCN) across an unsaturated bond is the most atom-economical approach. The hydrocyanation of 1,3-enynes, such as vinylacetylene (but-1-en-3-yne), can be catalyzed by transition metals, most notably nickel(0) complexes.[6][7] This method can provide direct access to the desired product.
Causality of Regio- and Stereoselectivity: The outcome of the reaction is governed by the coordination of the enyne to the nickel center and the subsequent migratory insertion steps.
-
Hydrido-Nickel-Cyanide Formation: The reaction is initiated by the oxidative addition of HCN to the Ni(0) complex to form a hydrido-nickel-cyanide species [H-Ni(L)n-CN].
-
Enyne Insertion: Vinylacetylene coordinates to the nickel center. Migratory insertion of the hydride onto the alkyne is typically favored, leading to a nickel-allyl intermediate. The stereochemistry of the resulting double bond is influenced by the ligand environment and the specific insertion pathway.
-
Reductive Elimination: Reductive elimination of the allyl group and the cyanide ligand furnishes the 1,3-diene product and regenerates the Ni(0) catalyst. The 1,4-addition pathway across the conjugated system leads to the desired (E)-1-cyanobuta-1,3-diene.
Protocol 3: Nickel-Catalyzed Hydrocyanation of Vinylacetylene
This protocol is adapted from general principles of nickel-catalyzed hydrocyanation and should be performed by personnel experienced with handling highly toxic and gaseous reagents.[7]
Materials:
-
Vinylacetylene (but-1-en-3-yne) (1.0 eq)
-
Acetone cyanohydrin (HCN surrogate) (1.2 eq)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (0.05 eq)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (0.10 eq)
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with Ni(cod)₂ (0.05 eq) and the phosphine ligand (0.10 eq) in anhydrous toluene. Stir for 20 minutes.
-
Reaction Setup: Cool the vessel to -20 °C. Carefully condense vinylacetylene gas (1.0 eq) into the vessel.
-
Reaction: Slowly add acetone cyanohydrin (1.2 eq) via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of free HCN.
-
Allow the reaction to slowly warm to 0 °C or room temperature and stir for 12-24 hours. The optimal temperature and time should be determined empirically.
-
Work-up: Quench the reaction by carefully adding an oxidizing solution (e.g., aqueous sodium hypochlorite) to deactivate the catalyst and oxidize excess cyanide. Perform this step in a highly efficient fume hood.
-
After ensuring the deactivation is complete, extract the mixture with a hydrocarbon solvent (e.g., pentane).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate carefully due to the product's volatility.
-
Purification is typically achieved by careful distillation or chromatography.
Comparative Summary of Synthetic Methods
| Feature | HWE Olefination | Transition-Metal Cyanation | Direct Hydrocyanation |
| Stereoselectivity | Excellent (E)-selectivity | Excellent (retains precursor) | Good to excellent, ligand dependent |
| Starting Materials | Acrolein, phosphonate | (E)-1-halo-1,3-butadiene | Vinylacetylene, HCN source |
| Key Reagents | Strong base (NaH) | Pd or Ni catalyst, Zn(CN)₂ | Ni(0) catalyst, HCN surrogate |
| Atom Economy | Moderate | Moderate | Excellent |
| Safety Concerns | Flammable NaH, toxic acrolein | Highly toxic cyanide salts | Highly toxic HCN/surrogates, gas |
| Primary Advantage | Reliable, well-established | High functional group tolerance | Most direct route |
| Primary Challenge | Phosphate byproduct removal | Synthesis of halo-diene precursor | Handling of toxic reagents |
Conclusion
The stereoselective synthesis of (E)-1-cyanobuta-1,3-diene can be successfully achieved through several distinct synthetic strategies. The Horner-Wadsworth-Emmons reaction stands out as a reliable and highly stereoselective method, ideal for laboratory-scale synthesis where the availability of simple starting materials is an advantage. For substrates where a stereodefined halo-diene is accessible, transition-metal-catalyzed cyanation offers a robust route that preserves the critical (E)-geometry. Finally, while operationally demanding due to safety considerations, direct nickel-catalyzed hydrocyanation represents the most atom-economical and elegant approach. The choice of method will ultimately depend on the specific requirements of the research project, including scale, available starting materials, and the technical capabilities for handling hazardous reagents.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by olefination. Retrieved from [Link]
-
Soengas, R. G., & Rodríguez-Solla, H. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 249. Available at: [Link]
-
Chernyak, D., & Gevorgyan, V. (2010). Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. Accounts of Chemical Research, 43(11), 1445-1455. Available at: [Link]
-
Snider, B. B., & Kirk, T. C. (2009). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Journal of Organic Chemistry, 74(9), 3569-3571. Available at: [Link]
-
Zhan, Z.-P., et al. (2022). Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. Journal of Organic Chemistry, 87(3), 1589-1597. Available at: [Link]
-
Li, W., et al. (2022). Transition metal-catalyzed cyanofunctionalization reactions. Organic & Biomolecular Chemistry, 20(21), 4306-4323. Available at: [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]
- Beller, M., et al. (2013). Process for the transition metal catalyzed cyanation of aryl/vinyl halides. Google Patents.
-
Johnson, C. P. (2012). 1,4-Diphenyl-1,3-Butadiene. Course Hero. Available at: [Link]
-
Soengas, R. G., & Rodríguez-Solla, H. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 249. Available at: [Link]
-
KPU Pressbooks. (n.d.). 3.4 Reactions of 1,3-Butadiene. Organic Chemistry II. Available at: [Link]
-
Afonso, C. A. M., et al. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Molecules, 29(11), 2561. Available at: [Link]
-
De Paolis, M., Chataigner, I., & Maddaluno, J. (2012). Recent Advances in Stereoselective Synthesis of 1,3-Dienes. Topics in Current Chemistry, 327, 87-146. Available at: [Link]
-
Guiry, P. J. (Ed.). (2018). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46: Carbonyl Compounds. Thieme. Available at: [Link]
-
Hubert, P., et al. (2020). Stereoselective Construction of ( E,Z )‐1,3‐Dienes and Its Application in Natural Product Synthesis. Advanced Synthesis & Catalysis, 362(23), 5159-5192. Available at: [Link]
-
RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis. Organic Reactions, 107, 1-198. Available at: [Link]
-
Xi, Z., et al. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 19(9), 13895-13927. Available at: [Link]
-
University of Wisconsin-Stout. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Retrieved from [Link]
-
Wang, C., & Li, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. Available at: [Link]
-
Dar, A. H., et al. (2020). New Access to the Synthesis of 1,1,4,4-Tetracyanobuta-1,3-Diene-Based Push–pull Chromophores Using Tetracyanoethylene Oxide via [3+2] Cycloaddition-Ring Opening Reactions. Organic & Biomolecular Chemistry, 18(26), 5013-5017. Available at: [Link]
-
LibreTexts Chemistry. (2019). 13.1.5 The Wittig Reaction. Available at: [Link]
-
Yi, L., & Doucet, H. (2020). Transition-metal mediated carbon–sulfur bond activation and transformations: an update. Catalysis Science & Technology, 10(14), 4528-4550. Available at: [Link]
-
Kim, H., et al. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 21, 563-571. Available at: [Link]
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Troubleshooting & Optimization
preventing spontaneous polymerization of penta-2,4-dienenitrile
A Guide for Researchers on Preventing Spontaneous Polymerization
Welcome to the technical support center for penta-2,4-dienenitrile. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive monomer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you handle this compound safely and effectively, ensuring the integrity of your experiments. Spontaneous polymerization is a significant challenge, leading to loss of valuable material, failed reactions, and potential safety hazards. This resource provides in-depth troubleshooting advice and validated protocols to mitigate these risks.
Understanding the Problem: The Chemistry of Uncontrolled Polymerization
This compound is a conjugated diene, a class of molecules known for their utility in polymer synthesis and cycloaddition reactions.[1] The system of alternating double and single bonds makes the molecule electron-rich and highly susceptible to addition reactions.[2] The presence of the electron-withdrawing nitrile group further activates the molecule for certain types of polymerization, particularly anionic polymerization.[3][4]
Spontaneous polymerization is most often initiated by free radicals, which can be generated by heat, light (UV radiation), or the presence of impurities like peroxides.[5] Once initiated, the process becomes a self-sustaining chain reaction that can proceed with alarming speed.
Mechanism of Free-Radical Polymerization
The process can be broken down into three key stages:
-
Initiation: An initiator (e.g., a peroxide impurity or energy from UV light) generates a free radical (R•). This radical attacks the double bond of a this compound monomer, creating a new, larger radical.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly increasing the length of the polymer chain.
-
Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes the radical active sites.
Figure 1: The free-radical polymerization cascade of a reactive monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for the spontaneous polymerization of this compound?
Answer: The primary triggers are elevated temperatures, exposure to light (especially UV), and contamination with incompatible materials.
-
Heat: Increased temperature accelerates the rate of all chemical reactions, including the slow decomposition of impurities into free radicals, which can initiate polymerization. An approximate rule of thumb for many reactive monomers is that the rate of heat generation from polymerization doubles with every 10°C rise in temperature.[6] If this heat is not dissipated, it can lead to a dangerous, self-accelerating runaway reaction.
-
Light: High-energy light, particularly in the UV spectrum, can provide the activation energy needed to break chemical bonds and form initial free radicals, kicking off the polymerization chain reaction.[5]
-
Contamination: Contaminants such as peroxides (often formed by exposure to air), acids, bases, and certain metals can act as initiators for either free-radical or anionic polymerization.[7]
Q2: My this compound appears slightly yellow and more viscous than expected. What does this mean?
Answer: These are classic signs that partial polymerization has occurred. The yellow color can indicate the formation of conjugated polymer chains, and the increased viscosity is due to the presence of these longer-chain molecules dissolved in the remaining monomer.
It is crucial to assess the material's viability. If the viscosity is only slightly increased, the monomer may be salvageable by purification (see Protocol 1). However, if significant solidification has occurred, the material should be considered unstable and disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat a highly viscous or partially solidified container , as this can trigger a runaway reaction.[8]
Q3: What are the ideal storage conditions for this compound?
Answer: Proper storage is the first and most critical line of defense against spontaneous polymerization.[9]
-
Temperature: Store in a refrigerator at 2-8°C. Do not freeze, as this can cause the inhibitor to crystallize and separate, leaving portions of the monomer unprotected.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This prevents the formation of peroxide impurities, which are potent polymerization initiators.[8]
-
Light: Always store in an amber or opaque container to protect from light.
-
Inhibitor: Ensure the monomer is purchased with an appropriate inhibitor and monitor its level if storing for extended periods.
Q4: Which inhibitors are effective for this compound, and how do they work?
Answer: Phenolic inhibitors are most commonly used for reactive monomers like dienes and acrylates.[6] They function by acting as "radical scavengers." When a free radical is formed, the inhibitor rapidly reacts with it to create a stable, non-reactive species, effectively terminating the polymerization chain before it can propagate.
Figure 2: How a phenolic inhibitor scavenges a radical to halt polymerization.
Table 1: Common Inhibitors for Reactive Monomers
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Key Features |
|---|---|---|---|
| Hydroquinone | HQ | 100 - 1000 | Highly effective, but can be difficult to remove. |
| Monomethyl ether of hydroquinone | MEHQ | 10 - 200 | Very common, less volatile than HQ, easier to remove. |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Often used for styrenes and dienes; requires oxygen to be effective.[6] |
Note: The optimal inhibitor and concentration can vary. Always consult the manufacturer's Safety Data Sheet (SDS) for the specific product you are using.[9]
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Action |
| Monomer is solid at room temperature or in the refrigerator. | Runaway polymerization has occurred. The material is likely a solid block of polymer. | CAUTION: Do not heat or attempt to dissolve. The container may be under pressure. Treat as hazardous waste and contact your institution's safety officer for disposal guidance. |
| A reaction using this compound fails, and a white/yellow precipitate or gel is observed. | Polymerization occurred during the reaction. This could be due to high temperature, incompatible reagents (e.g., radical initiators, strong bases), or use of inhibitor-free monomer for too long. | Review your reaction conditions. If heat is required, add the monomer slowly to the heated reaction mixture. Ensure all reagents are free of peroxide impurities. If using inhibitor-free monomer, use it immediately after purification. |
| The monomer turns dark brown or black upon storage. | Significant degradation and polymerization have occurred. | The material is likely unusable. Dispose of as hazardous waste. Review storage conditions to prevent recurrence. |
Experimental Protocols
Protocol 1: Safe Removal of Inhibitor (MEHQ/HQ) via Column Chromatography
This protocol is essential when your reaction is incompatible with phenolic inhibitors (e.g., certain catalytic cycles or radical reactions where you control the initiation).
Causality: This method works by exploiting the differential adsorption of the polar phenolic inhibitor and the less polar monomer onto a solid support (like alumina). The less polar monomer elutes first, while the inhibitor is retained on the column.
Materials:
-
This compound containing inhibitor
-
Basic or neutral alumina (activated, Brockmann I)
-
Anhydrous, inhibitor-free solvent (e.g., diethyl ether or dichloromethane)
-
Glass column with a stopcock
-
Round-bottom flask, pre-chilled in an ice bath
-
Nitrogen or argon source
Procedure:
-
Setup: Assemble the chromatography column in a fume hood. Pack the column with a slurry of alumina in your chosen solvent. Do not let the column run dry.
-
Pre-elution: Pass 2-3 column volumes of fresh solvent through the alumina to ensure it is properly packed and equilibrated.
-
Loading: Dissolve the inhibited this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the solvent, collecting the eluate in the pre-chilled round-bottom flask under an inert atmosphere. The monomer will travel down the column faster than the inhibitor.
-
Monitoring: Monitor the elution by Thin Layer Chromatography (TLC) if a suitable stain is available. Alternatively, collect small fractions. The inhibitor (HQ or MEHQ) is often visible as a darker band that moves very slowly down the column.
-
Collection: Stop collecting fractions once the monomer has fully eluted and before the inhibitor begins to elute.
-
Solvent Removal (if necessary): If the solvent needs to be removed, do so at the lowest possible temperature using a rotary evaporator with the bath temperature not exceeding 30°C.
-
Immediate Use: Crucially, the purified, inhibitor-free monomer is now highly unstable. It should be used immediately (within 1-2 hours) for the intended reaction.[10] If immediate use is not possible, it must be stored in an amber vial at <4°C under an inert atmosphere and used within the same day.
Self-Validation: Before using the bulk of your purified monomer, you can take a tiny aliquot (~0.1 mL) and place it in a warm water bath (~50-60°C). If the inhibitor has been successfully removed, you should observe a rapid increase in viscosity or solidification within minutes. If it remains unchanged for an extended period, the removal was incomplete.
Protocol 2: Monitoring Inhibitor Levels (Qualitative)
For long-term storage, it's wise to periodically check that the inhibitor is still active.
Causality: Many inhibitors are consumed over time as they scavenge ambient radicals.[9] This simple colorimetric test relies on the reaction of the phenolic inhibitor with an oxidizing agent to produce a colored compound.
Materials:
-
Sample of inhibited monomer
-
5% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
1 M Sodium hydroxide (NaOH) solution
-
Test tube
Procedure:
-
Place ~1 mL of the this compound sample into a test tube.
-
Add ~1 mL of the 1 M NaOH solution and shake vigorously to extract the phenolic inhibitor into the aqueous layer.
-
Allow the layers to separate.
-
To the aqueous layer, add 2-3 drops of the 5% sodium nitrite solution.
-
A positive result for most phenolic inhibitors is the development of a distinct color (typically yellow, red, or brown) in the aqueous layer, indicating the inhibitor is present. A colorless result suggests the inhibitor has been depleted.
References
- Orango. (2024). The Function of Conjugated Dienes in Organic Chemistry and Polymerization.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74170, 2,4-Pentadienenitrile.
- Chemistry LibreTexts. (2023). Polymerization of Conjugated Dienes.
- Alfa Chemistry. (n.d.). CAS 764-40-9 2,4-Pentadienal.
- J. Furukawa. (n.d.). MECHANISM OF DIENE POLYMERIZATION. Pure and Applied Chemistry.
- PubMed. (2009). 2,5-Diphenyl-penta-2,4-dienenitrile.
- Wikipedia. (n.d.). Anionic addition polymerization.
- Health and Safety Executive (HSE). (n.d.). Fire and Explosion Risk - Reactive Monomers.
- Chemistry LibreTexts. (2021). 13.4: Polymerization Reactions of Conjugated Dienes.
- Polymer Science and Technology. (2018). Chapter Two Polymerization Mechanisms.
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
- E-RESEARCHCO. (2022). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups.
- ResearchGate. (2025). Synthesis and Thermal Properties of 2, 4-Dinitro-2, 4-diazapentane.
- ResearchGate. (n.d.). Synthesis and Solid-State Polymerization of 5-(Pyren-1-yl)penta-2,4-diyn-1-ol Derivatives with N -Phenylurethane or N -Benzylurethane Group.
- National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Working with Highly Reactive Materials.
- SciSpace. (n.d.). Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene.
- National Center for Biotechnology Information. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis.
- Cheméo. (n.d.). Chemical Properties of 2,4-Pentadienenitrile (CAS 1615-70-9).
- Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices.
- Patsnap. (2025). What is Anionic Polymerization and How Does It Work?.
- NIST. (n.d.). 2,4-Pentadienenitrile. In NIST Chemistry WebBook.
- MDPI. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution.
- ScienceOpen. (2014). Polymerization-Induced Thermal Self-Assembly (PITSA).
- Defense Technical Information Center. (n.d.). Heterocyclic Polymers Derived from 1,2,4,5-Naphythalene tetracarboxylic Acid Dianhydride.
- The Good Scents Company. (n.d.). 2,4-pentadienal.
- Dakenchem. (2024). Dangerous Reactive Materials.
- Chemsrc. (2025). 2,4-Pentadienenitrile | CAS#:1615-70-9.
- ResearchGate. (2025). New insight into the polymerization mechanism of 1,3-dienes cationic polymerization. IV. Mechanism of unsaturation loss in the polymerization of isoprene.
- ResearchGate. (n.d.). RAFT (co)polymerization of the conjugated diene monomers: butadiene, isoprene and chloroprene.
- PubMed. (2013). 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors.
- Wiley Online Library. (2021). Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate‐polymer (polyacrylo.
- Google Patents. (n.d.). WO2016063164A2 - Solution polymerization process.
- MDPI. (2020). Biobased Polymers via Radical Homopolymerization and Copolymerization of a Series of Terpenoid-Derived Conjugated Dienes with exo-Methylene and 6-Membered Ring.
- MDPI. (2019). The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations. A Study of the Negligible Part Played by Dimeric Ion-Pairs under Usual Polymerization Conditions.
- ResearchGate. (2025). ANIONIC POLYMERIZATION OF STYRENE.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. theorango.com [theorango.com]
- 3. eresearchco.com [eresearchco.com]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. plasticseurope.org [plasticseurope.org]
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- 10. dakenchem.com [dakenchem.com]
Technical Support: Vacuum Distillation Protocol for Penta-2,4-dienenitrile
Topic: Vacuum Distillation Parameters for Purifying Penta-2,4-dienenitrile Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists.
From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Purification Parameters for 1-Cyanobuta-1,3-diene (CAS: 1615-70-9)
Welcome to the technical support hub for conjugated nitrile purification. You are likely here because this compound is exhibiting thermal instability, polymerization, or isomer separation issues during your workup. This compound, structurally similar to acrylonitrile and butadiene, combines the toxicity of nitriles with the high reactivity of conjugated dienes.
This guide moves beyond basic textbook distillation; it provides a field-validated protocol designed to maximize recovery while suppressing the spontaneous polymerization that plagues this specific class of molecules.
Module 1: Critical Process Parameters (The "Sweet Spot")
Before assembling glassware, you must align your pressure and temperature parameters. The goal is to keep the pot temperature below 60°C to prevent thermal degradation and runaway polymerization.
Table 1: Physical Properties & Distillation Targets
| Parameter | Value / Recommendation | Notes |
| CAS Number | 1615-70-9 | (E)-isomer: 2180-68-9; (Z)-isomer: 2180-69-0 |
| Molecular Weight | 79.10 g/mol | |
| Boiling Point (Lit.) | 65–66 °C @ 58 mmHg [1] | Do not use this pressure. It requires too much heat. |
| Target Vacuum | 10 – 15 mmHg | Recommended for stability. |
| Target Vapor Temp | 30 – 35 °C | Estimated at 10-15 mmHg. |
| Polymerization Inhibitor | 4-tert-Butylcatechol (TBC) | Load 500–1000 ppm into the pot. |
| Condenser Temp | 0 °C to -5 °C | Use a recirculating chiller (glycol/water). |
Module 2: Experimental Workflow & Logic
The following workflow illustrates the critical decision nodes for purifying this compound. We prioritize vacuum stability over speed.
Figure 1: Purification workflow emphasizing inhibition and degassing steps to prevent polymerization.
Module 3: Troubleshooting & FAQs
Q1: The liquid in my distillation flask turned into a solid gel/gum. What happened?
Diagnosis: Thermal Polymerization. The Science: this compound is a conjugated diene. Like butadiene, it is susceptible to free-radical polymerization initiated by heat or peroxides. The Fix:
-
Inhibitor: Did you add 4-tert-butylcatechol (TBC)? Hydroquinone is often used, but TBC is superior for liquid-phase inhibition in vacuum distillation because of its lower volatility (it stays in the pot). Use 500–1000 ppm .
-
Oxygen: Oxygen acts as a diradical initiator. You must degas your crude material before heating. Sparge with nitrogen or argon for 15 minutes.
-
Temperature: If you distilled at 58 mmHg (boiling at ~66°C), your oil bath was likely >80°C. This is too hot. Lower the pressure to 10 mmHg so you can distill near room temperature (30–35°C) [2].
Q2: I am seeing two boiling point plateaus. Which one is my product?
Diagnosis: Isomer Separation ((E) vs (Z)). The Science: The crude synthesis often produces a mixture of (E)- and (Z)-isomers. While their boiling points are very close, a high-efficiency column (like a spinning band or a 30cm Vigreux) can separate them. The Fix:
-
Lower Plateau: Typically the (Z)-isomer (cis) often boils slightly lower due to steric crowding reducing intermolecular forces, though the difference is minimal (~1-2°C).
-
Action: If you require high isomeric purity, use a high reflux ratio (10:1) and take small cuts. Analyze fractions via GC or NMR. If you just need the chemical connectivity, collect both as a single fraction.
Q3: My vacuum is fluctuating, and the temperature is erratic.
Diagnosis: Bumping or Outgassing. The Science: Residual low-boiling solvents (like DCM or ether from extraction) will boil violently when vacuum is applied, disrupting the equilibrium. The Fix:
-
Step 1: "Strip" the solvent first. Apply weak vacuum (100 mmHg) at room temperature to remove bulk solvents before cranking the vacuum down to 10 mmHg for the product.
-
Step 2: Use a capillary bleed or a magnetic stir bar with a vigorous vortex. Do not rely on boiling chips; they lose effectiveness under vacuum.
Q4: The distillate is clear but turns yellow after 24 hours. Is it decomposing?
Diagnosis: Post-Distillation Polymerization. The Science: Distillation separates the product from the inhibitor (which stays in the pot). Your pure product is now uninhibited and highly reactive. The Fix:
-
Immediate Action: Add 100 ppm TBC to the receiving flask immediately after collection if the downstream application tolerates it.
-
Storage: Store under nitrogen at -20°C . Never store pure conjugated dienes at room temperature without inhibition [3].
Module 4: Safety & Handling (The "Must-Knows")
-
Cyanide Hazard: While this is a nitrile, metabolic processing can release cyanide. Treat all exposure as a cyanide hazard. Work in a fume hood.
-
Peroxides: Like other dienes, this compound can form explosive peroxides upon long-term exposure to air. Test old bottles with starch-iodide paper before distilling.
References
-
National Institutes of Health (PubChem). (2025). 2,4-Pentadienenitrile (Compound).[1][2][3][4] Retrieved from [Link]
Sources
controlling E/Z isomerization in cyanobutadiene synthesis
Welcome to the technical support center for cyanobutadiene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling E/Z isomerization in their synthetic routes. Instead of a generic overview, we will directly address the specific challenges and questions that arise during experimental work, providing not just protocols, but the underlying mechanistic reasoning to empower your decision-making.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of cyanobutadienes where stereochemical control is paramount.
Q1: My Horner-Wadsworth-Emmons (HWE) reaction with acrolein and a standard phosphonoacetate ylide is giving a nearly 1:1 mixture of E/Z cyanobutadiene isomers. How can I selectively synthesize the (E)-isomer?
A1: This is a frequent challenge. While the standard Horner-Wadsworth-Emmons (HWE) reaction is predisposed to favor the thermodynamically more stable (E)-alkene, this selectivity can be eroded under certain conditions, especially with unhindered aldehydes like acrolein.[1] The issue often stems from the reaction conditions not being optimized to enforce thermodynamic control.
Root Cause Analysis: The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and equilibration of the diastereomeric oxaphosphetane intermediates. For high E-selectivity, the initial addition must be reversible, allowing the system to settle into the more stable anti-oxaphosphetane intermediate which then collapses to the (E)-alkene.
Solutions & Protocol:
-
Employ Masamune-Roush Conditions: This is one of the most reliable methods for maximizing E-selectivity. The addition of a Lewis acidic salt like Lithium Chloride (LiCl) or Lithium Bromide (LiBr) facilitates the reversibility of the initial addition step, strongly favoring the thermodynamic pathway.
-
Mechanism Insight: The lithium ion coordinates to both the carbonyl oxygen and the phosphonate oxygen, rigidifying the transition state and promoting the formation of the more stable intermediate.
-
-
Choice of Base and Solvent: A moderately strong, non-nucleophilic base is crucial. 1,8-Diazabicycloundec-7-ene (DBU) is an excellent choice. Acetonitrile or Tetrahydrofuran (THF) are effective solvents.
-
Preparation: Rigorously dry a round-bottom flask under vacuum or with a heat gun and place it under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Add anhydrous LiCl (1.2 equivalents) and your chosen phosphonate (e.g., triethyl phosphonoacetate, 1.1 equivalents) to the flask.
-
Solvent: Add anhydrous acetonitrile (or THF) to dissolve the reagents.
-
Base Addition: Cool the solution to 0 °C. Slowly add DBU (1.1 equivalents) dropwise. Stir for 30-60 minutes at this temperature.
-
Aldehyde Addition: Add your aldehyde (e.g., acrolein, 1.0 equivalent) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the (E)-cyanobutadiene.[1]
Q2: I need to synthesize the (Z)-cyanobutadiene isomer, but my attempts with the Wittig and standard HWE reactions are failing. What is the best strategy?
A2: Achieving high Z-selectivity is a common hurdle because it requires overriding the thermodynamic preference for the E-isomer. The standard Wittig reaction with unstabilized ylides can provide Z-alkenes, but for cyanobutadienes, the requisite ylide is stabilized by the nitrile group, which strongly favors the E-product.[2] The definitive solution is to use a modified HWE reaction designed specifically for Z-selectivity.
Recommended Strategy: The Still-Gennari Modification
This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[3][4] These groups alter the electronics of the phosphonate, leading to a kinetically controlled reaction that favors the (Z)-alkene.
-
Mechanism Insight: The electron-withdrawing groups on the phosphorus atom increase the acidity of the α-proton and destabilize the phosphonate ylide. This leads to a less reversible, kinetically controlled addition to the aldehyde. The reaction proceeds via a syn-oxaphosphetane intermediate, which collapses to form the (Z)-alkene.[5] The use of a potassium-based counterion with a crown ether sequesters the cation, preventing coordination and further enforcing kinetic control.
| HWE Reagent | Base/Conditions | Solvent | Temp (°C) | Typical Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-Crown-6 | THF | -78 | >95:5 | [1] |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | up to 98:2 | [4] |
| (o-tBuC₆H₄O)₂P(O)CH₂CN | t-BuOK, 18-Crown-6 | THF | -78 | >99:1 | [3] |
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the Still-Gennari type phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) dropwise. The solution should develop a characteristic color. Stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. Then, allow the mixture to warm to room temperature and stir overnight.
-
Workup & Purification: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the (Z)-alkene.[1]
Part 2: Frequently Asked Questions (FAQs)
Q3: Beyond olefination reactions, are there other reliable methods for producing stereochemically pure cyanobutadienes?
A3: Yes, stereospecific elimination reactions from precursors with defined stereochemistry are a powerful, albeit less common, strategy. A notable example is the synthesis of (E)-1-cyano-1,3-butadiene.
Tandem Sₙ2/E2' Reaction: Researchers have developed a diastereoselective synthesis that generates (E)-1-cyano-1,3-butadiene with a high 10:1 E/Z ratio.[6][7] This method relies on a kinetically controlled tandem reaction sequence.
-
Starting Material: The synthesis begins with (Z)-1,4-dibromo-2-butene.
-
Reaction: This precursor reacts with two equivalents of potassium cyanide (KCN).
-
Mechanism: The reaction is hypothesized to proceed through an initial Sₙ2 displacement of one bromide with cyanide, followed by a rapid, concerted 1,4-elimination (E2' mechanism) of HBr by a second equivalent of cyanide.[8] The stereochemistry of the starting material directly dictates the geometry of the final product. The observed diastereoselectivity is rationalized in the context of the Curtin-Hammett principle, where the transition state barriers leading to each isomer determine the product ratio.[6][8]
This method highlights the importance of considering the entire synthetic route, as the stereochemistry can be set by a precursor molecule rather than just the final bond-forming reaction.
Q4: How can I accurately determine the E/Z ratio of my product mixture and separate the isomers if needed?
A4: Accurate determination and subsequent separation of isomers are critical for any stereoselective synthesis.
1. Determining the E/Z Ratio:
-
¹H NMR Spectroscopy: This is the most common and direct method. The coupling constants (J-values) for the vinylic protons are diagnostic. For the double bond adjacent to the nitrile, the (E)-isomer will typically exhibit a large coupling constant (³J ≈ 15-18 Hz), while the (Z)-isomer will show a smaller coupling constant (³J ≈ 10-12 Hz). Integration of the distinct signals for each isomer allows for direct calculation of the ratio.[8]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): If the isomers can be resolved on a column, the relative peak areas provide a quantitative measure of the ratio. This requires developing a suitable chromatographic method.
2. Separating E/Z Isomers:
Separating E/Z isomers can be challenging due to their similar physical properties.[9]
-
Column Chromatography: For many cyanobutadiene isomers, careful column chromatography on silica gel can provide separation, although it may require testing various solvent systems (e.g., hexane/ethyl acetate gradients).
-
Preparative HPLC: For difficult separations, preparative HPLC using either normal or reverse-phase columns is a powerful technique.[9] Successful separation of challenging E/Z isomers has been achieved at high pH with high organic modifier content on C18 columns.[9]
-
Fractional Distillation: For volatile and thermally stable cyanobutadienes, iterative fractional distillation can be used to enrich one isomer in the distillate.[8]
-
Complexation Chromatography: In specialized cases, methods using ion-exchange media loaded with silver (Ag⁺) ions can be employed. The silver ions interact differently with the π-systems of the E and Z isomers, allowing for chromatographic separation.[10]
References
-
Kougias, S. M., et al. (2020). Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance. The Journal of Organic Chemistry, 85(9), 5787-5798. [Link]
-
Kougias, S. M., et al. (2020). Synthesis and Characterization of Cyanobutadiene Isomers-Molecules of Astrochemical Significance. PubMed. [Link]
-
Novak, Z., et al. (2007). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. NSF Public Access Repository. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Pellissier, H. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ResearchGate. [Link]
-
MacDonell, R. J., & Schuurman, M. S. (2021). Site-selective isomerization of cyano-substituted butadienes: chemical control of nonadiabatic dynamics. NRC Publications Archive. [Link]
-
Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Chromatography Today. (2023). Easy purification of isomers with prepacked glass columns. [Link]
-
ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. [Link]
-
Phys.org. (2024). Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. [Link]
-
University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Wójtowicz-Krawiec, A., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. [Link]
-
University of Rochester. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. Synthesis and Characterization of Cyanobutadiene Isomers-Molecules of Astrochemical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Stabilization of Reactive Dienes
Topic: Stabilizing Reactive Dienes Under Inert Atmosphere Ticket ID: RD-STAB-2024-X Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction & Scope
Welcome to the Reactive Dienes Support Module. You are likely here because your diene has dimerized into a gel, hydrolyzed into a ketone, or oxidized into an unusable tar.
"Inert atmosphere" is a necessary but insufficient condition for stabilizing reactive dienes. Stability is a function of three vectors: Atmospheric Integrity (Oxygen/Moisture), Thermal Kinetic Control (Dimerization), and Chemical Inhibition (Radical Scavenging).
This guide covers the two most common classes of reactive dienes which fail via distinct mechanisms:
-
Cyclic Dienes (e.g., Cyclopentadiene): Fail primarily via thermal dimerization (Diels-Alder).
-
Heteroatom-Substituted Dienes (e.g., Danishefsky’s Diene): Fail primarily via hydrolysis and acid-catalyzed decomposition.
Core Protocols (SOPs)
Protocol A: Thermal Cracking & Cryogenic Storage (Cyclopentadiene)
Target: Reversing dimerization in cyclic dienes.[1]
The Science: Cyclopentadiene (Cp) exists in equilibrium with its dimer (Dicyclopentadiene, DCPD). At room temperature, the equilibrium favors the dimer. To isolate the monomer, you must perform a Retro-Diels-Alder reaction ("cracking") at >170°C.
Workflow Diagram:
Caption: Figure 1. Thermal cracking workflow for isolating monomeric cyclopentadiene from its stable dimer.
Step-by-Step:
-
Setup: Assemble a short-path distillation head with a Vigreux column. Connect the receiving flask to a Schlenk line and immerse it in a dry ice/acetone bath (-78°C).
-
Charge: Add commercial DCPD and iron filings (catalyst) to the boiling flask.
-
Crack: Heat oil bath to 180°C. The DCPD (b.p. 170°C) will reflux; the monomeric Cp (b.p. ~41°C) will distill over.
-
Stabilize: If not using immediately, store at -78°C.
-
Note: At -20°C, Cp loses ~5% purity per 24h due to dimerization. At -78°C, it is stable for weeks.
-
Protocol B: Inhibitor Removal (TBC/MEHQ)
Target: Preparing commercial dienes (Isoprene, Butadienes) for catalysis.
Commercial dienes contain inhibitors like 4-tert-butylcatechol (TBC) to prevent radical polymerization. These must be removed before metal-catalyzed reactions.
| Method | Best For | Procedure Summary |
| Adsorption (Flash) | Acid-sensitive dienes, small scales (<50 mL) | Pass neat diene through a plug of Basic Alumina directly into the reaction flask under Argon. |
| Caustic Wash | Large scales (>100 mL), Acid-stable dienes | Wash with 10% NaOH (x3) |
Critical Warning: Once the inhibitor is removed, the diene is a "ticking clock" for polymerization. Keep cold and under inert gas.[2][3][4]
Troubleshooting Guide
Issue 1: "My Diene Turned into a Gel/Solid"
Diagnosis: Unwanted Polymerization or Dimerization. Context: Common in Cyclopentadiene and 1,3-Butadienes.
| Symptom | Root Cause | Corrective Action |
| Viscous liquid | Dimerization (Diels-Alder) | Irreversible in situ. Must re-crack (if Cp) or discard. |
| White solid precipitating | Peroxide formation (Auto-oxidation) | Safety Hazard. Do not scrape. Test with peroxide strips. Dispose via EHS protocols. |
| Rubber-like solid | Radical Polymerization | Inhibitor was removed too early or temperature was too high. |
Issue 2: "NMR Shows New Carbonyl Peaks"
Diagnosis: Hydrolysis. Context: Critical for Danishefsky’s Diene (silyl enol ethers).
Mechanism:
Solution:
-
Glassware: Must be flame-dried under vacuum.
-
Transfer: Never pour. Use positive-pressure cannula transfer or gas-tight syringes.
-
Source: If the commercial bottle has a crusty septum, distill immediately.
Decision Matrix: Storage & Handling
Use this logic flow to determine the correct handling procedure for your specific diene.
Caption: Figure 2. Decision matrix for purification and storage based on diene chemical class.
Frequently Asked Questions (FAQs)
Q: Can I store Cyclopentadiene in solution to stop dimerization?
A: Yes, but it only slows the process. Dimerization is second-order kinetics (
Q: Why does my Danishefsky’s Diene smell like vinegar/acetone?
A: It has hydrolyzed. The "vinegar" smell is often acetic acid or related decomposition byproducts depending on the specific substitution. The "acetone" smell is the resulting ketone from the hydrolysis of the enol ether. The sample is likely compromised; check NMR for the disappearance of the olefinic protons at
Q: Can I use "inhibited" dienes directly in Diels-Alder reactions?
A: Generally, yes, unless you are doing a Lewis Acid catalyzed reaction. TBC (a catechol) can chelate Lewis Acids (
References & Authoritative Sources
-
Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition. Elsevier, 2017. (The standard text for purification protocols including TBC removal).
-
Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. (The "Gold Standard" for syringe/cannula transfer techniques).
-
Magnus, P. et al. "Cyclopentadiene and Methylcyclopentadiene." Organic Syntheses, Coll.[5] Vol. 5, p. 414 (1973). (Definitive cracking protocol).
-
Danishefsky, S.; Kitahara, T. "Useful diene for the Diels-Alder reaction." J. Am. Chem. Soc.1974 , 96, 7807–7808. (Original characterization of silyl enol ether diene stability).
Sources
Validation & Comparative
1H NMR Chemical Shifts of Penta-2,4-dienenitrile: A Comparative Guide
This guide provides a technical analysis of the 1H NMR chemical shifts for penta-2,4-dienenitrile (also known as 1-cyanobuta-1,3-diene), focusing on the distinction between its
Executive Summary
This compound (
This guide compares the spectral signatures of the thermodynamically stable (2E)-isomer against the kinetic (2Z)-isomer , providing researchers with the diagnostic data required for precise structural verification.
Chemical Identity & Structural Logic
The molecule features a nitrile group conjugated to a diene system.[1] The protons are labeled relative to the nitrile functionality:
-
H2:
-proton (Alpha to Nitrile). -
H3:
-proton (Beta to Nitrile). -
H4:
-proton (Internal Vinyl). -
H5a/H5b:
-protons (Terminal Vinyl).
Resonance Effect: The electron-withdrawing nitrile group (
Structural Diagram & Numbering
Caption: Connectivity and proton environment logic. The C2=C3 bond determines the (E)/(Z) stereochemistry.
Comparative Spectral Analysis
The following data is synthesized from high-resolution isolation studies (Kougias et al., J. Org. Chem. 2020) and standard conjugated nitrile baselines.
Table 1: Chemical Shifts (
) & Coupling Constants (
) in
| Proton | Position | (2E)-Isomer (Trans) | (2Z)-Isomer (Cis) | Multiplicity | Diagnostic Insight |
| H2 | 5.30 - 5.45 ppm | 5.15 - 5.30 ppm | Doublet (d) | Upfield due to resonance node; | |
| H3 | 6.70 - 6.90 ppm | 6.50 - 6.70 ppm | dd | Most deshielded signal due to conjugation. | |
| H4 | 6.30 - 6.45 ppm | 6.30 - 6.60 ppm | Multiplet | Often overlaps with H3 in low-field spectra. | |
| H5a | 5.60 - 5.75 ppm | 5.50 - 5.70 ppm | Doublet (d) | Terminal vinyl proton. | |
| H5b | 5.75 - 5.90 ppm | 5.60 - 5.80 ppm | Doublet (d) | Terminal vinyl proton. |
Table 2: The Critical Discriminator (
-Coupling)
| Parameter | (2E)-Isomer Value | (2Z)-Isomer Value | Significance |
| 15.0 - 16.0 Hz | 10.0 - 11.0 Hz | Primary Stereochemical Determinant. | |
| ~10 - 11 Hz | ~10 - 11 Hz | Vicinal coupling across the single bond. | |
| ~17.0 Hz | ~17.0 Hz | Standard trans-alkene coupling. | |
| ~10.0 Hz | ~10.0 Hz | Standard cis-alkene coupling. |
Analyst Note: The large coupling constant (
Hz) for the doublet at ~5.4 ppm (H2) definitively identifies the (E)-isomer . If the doublet at this position shows a splitting of ~10-11 Hz, the sample contains the (Z)-isomer .
Mechanistic Insight: Why the Shifts Occur
-
Anisotropy & Conjugation: The nitrile group is a strong
-acceptor. Through resonance, it depletes electron density primarily from C3 (the -position) and C5 (the -position).-
Result: H3 is the most deshielded (highest ppm) proton.
-
-
Shielding of H2: The
-carbon (C2) sits at a node in the resonance hybrid where electron density is not as severely depleted as at C3. Additionally, the diamagnetic anisotropy of the triple bond creates a shielding cone that affects H2.-
Result: H2 appears significantly upfield (lower ppm) compared to H3 and H4.
-
Experimental Protocol for Validation
To replicate these results and ensure accurate assignment, follow this self-validating workflow:
Step 1: Sample Preparation
-
Solvent: Use
(99.8% D) neutralized with basic alumina if the sample is acid-sensitive (nitriles can hydrolyze). -
Concentration: 5–10 mg of oil in 0.6 mL solvent. High concentrations may cause second-order effects (roofing).
Step 2: Acquisition Parameters
-
Frequency: Minimum 400 MHz (600 MHz recommended to resolve H3/H4 overlap).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (ns): 16 scans are sufficient for this concentration.
-
Relaxation Delay (D1): Set to
s to ensure accurate integration of vinyl protons.
Step 3: Processing & Assignment Logic
Caption: Decision tree for stereochemical assignment of this compound.
References
-
Kougias, S. M., Knezz, S. N., et al. (2020).[2] Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance. The Journal of Organic Chemistry, 85(9).
-
Source:
- Relevance: Definitive isolation and NMR characteriz
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364328, 1-Cyano-1,3-butadiene.
-
Source:
-
Relevance: Database of spectral properties and identifiers (CAS 1615-70-9).[3]
-
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4]
-
Source:
- Relevance: Standard reference for alkene coupling constants and substituent effects.
-
Sources
Comparative Guide: Characteristic IR Nitrile Stretch of 1-Cyanobuta-1,3-diene
Executive Summary
Target Audience: Researchers, Medicinal Chemists, and Spectroscopists.
The infrared (IR) analysis of 1-cyanobuta-1,3-diene (also known as penta-2,4-dienenitrile ) reveals a distinct spectroscopic signature driven by extended
This guide provides a technical comparison of this frequency against standard alternatives, explains the quantum mechanical drivers (resonance and bond order reduction), and details the experimental protocols required to validate these values in a laboratory setting.
Part 1: The Technical Benchmark
The Spectral Signature
The nitrile group (
| Parameter | Value / Characteristic |
| Target Molecule | 1-Cyanobuta-1,3-diene (this compound) |
| Characteristic | 2215 – 2220 cm⁻¹ (Strong) |
| Key Derivative Data | (2E)-5-Iodo-penta-2,4-dienenitrile: 2217 cm⁻¹ (Neat) [1] |
| Intensity | High (Significant dipole moment change |
| Shift Driver | Extended |
Mechanistic Insight: Why the Shift Occurs?
The frequency of a vibrational mode is approximated by Hooke's Law:
In 1-cyanobuta-1,3-diene, the
Visualization: Resonance & Conjugation Pathway
The following diagram illustrates the electron delocalization pathway that leads to the observed frequency shift.
Figure 1: Impact of increasing conjugation length on the nitrile electronic environment.
Part 2: Comparative Analysis
To accurately identify 1-cyanobuta-1,3-diene, one must distinguish it from structurally similar nitriles. The table below compares the target molecule against saturated, mono-unsaturated, and aromatic analogs.
Table 1: Comparative IR Frequencies of Nitriles
| Compound Class | Representative Molecule | Structure | Shift vs. Saturated | |
| Saturated | Acetonitrile | 2250 – 2260 | Baseline | |
| Aromatic | Benzonitrile | 2220 – 2230 | ||
| Mono-Alkene | Acrylonitrile | 2220 – 2225 | ||
| Diene (Target) | 1-Cyanobuta-1,3-diene | 2215 – 2220 |
Key Takeaway: The diene system exhibits a frequency slightly lower than or at the lower bound of the mono-alkene/aromatic range. More importantly, the intensity of the band in the diene is often significantly higher than in the saturated analog due to the larger change in dipole moment during vibration [2].
Part 3: Experimental Protocol
To reproduce these values, the following experimental workflow is recommended. This protocol ensures that solvent effects (which can shift peaks by ±5 cm⁻¹) are minimized or standardized.
Sample Preparation
-
Preferred Method: Neat Film (between NaCl or KBr plates) or ATR (Attenuated Total Reflectance).
-
Reasoning: Solvent interactions (especially H-bonding solvents) can broaden the peak and shift the frequency. Neat measurement provides the intrinsic vibrational frequency.
-
Alternative: If the sample is solid or scarce, use
or solution, but be aware that polar solvents like may induce a slight blue shift (to higher wavenumber) due to solvation stabilization of the ground state, or a red shift depending on specific solute-solvent interactions.
Measurement Workflow
Figure 2: Step-by-step workflow for validating the spectral signature.
Protocol Steps
-
Purification: Ensure the diene is free of saturated precursors (e.g., from incomplete elimination reactions). Saturated nitriles will appear at 2250 cm⁻¹, creating a doublet or shoulder that complicates interpretation.
-
Background Scan: Collect a background spectrum of the clean ATR crystal or air path.
-
Acquisition: Apply the neat liquid to the crystal. Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Validation: Look for the sharp, strong band at ~2217 cm⁻¹. Confirm the presence of
stretches (1600–1650 cm⁻¹) to verify the diene backbone.
References
-
Lautens, M., & Han, W. (2010).[2] Transition Metal-Catalyzed Carbon-Carbon/Carbon-Heteroatom Bond Formation Reactions Utilizing Strained Ring Systems (Thesis). University of Toronto. (Data cited: (2E,4Z)-5-Iodothis compound IR (neat): 2217 cm⁻¹).
-
Workman, J. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (General theory on conjugation lowering nitrile frequency and increasing intensity).
-
NIST Chemistry WebBook. Cis-1-cyano-1,3-butadiene IR Spectrum. National Institute of Standards and Technology.[3][4]
Sources
Mastering the Invisible: A Comparative Guide to 13C NMR Analysis of Conjugated Nitrile Carbons
Topic: 13C NMR Spectrum Analysis of Conjugated Nitrile Carbons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Quaternary Conundrum"
In modern drug discovery, the conjugated nitrile group (e.g., acrylonitrile derivatives) has re-emerged as a critical pharmacophore, particularly in the design of targeted covalent inhibitors (TCIs) acting as Michael acceptors. However, for the analytical chemist, these carbons present a "perfect storm" of invisibility:[1]
-
Low Sensitivity: As quaternary carbons, they lack the Nuclear Overhauser Effect (NOE) enhancement that boosts protonated carbons.[1]
-
Long Relaxation: Their
relaxation times can exceed 30 seconds, leading to saturation and signal loss in standard rapid-scanning protocols.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Spectral Crowding: Resonating between 115–125 ppm , they frequently overlap with aromatic signals or the solvent (e.g.,
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).
This guide compares the Standard Routine Screening approach against an Optimized Multi-Technique Workflow (the "Product"), demonstrating how specific protocol adjustments can transform a "missing peak" into a quantitative structural confirmation.
Part 1: Comparative Analysis of Analytical Approaches
We compare three distinct methodologies for identifying and assigning conjugated nitrile carbons.
1. The Standard Approach: Routine 1D 13C NMR
-
Method: Broadband decoupled 13C NMR, 30° pulse,
sec, ~1000 scans.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Performance:
-
Sensitivity: Poor .[1][2] Due to long
(typically 20–50s for nitriles), the nuclei do not relax between pulses. The signal becomes saturated and vanishes.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quantification: Impossible . Integration is unreliable due to incomplete relaxation and lack of NOE.[1][2]
-
Verdict: Often leads to false negatives, where the researcher assumes the nitrile hydrolysis occurred because the peak is missing.
-
2. The "Product" Approach: Relaxation-Enhanced 1D 13C (Quantitative)
-
Method: Addition of paramagnetic relaxation agent Cr(acac)₃ (0.05 M) + Inverse Gated Decoupling.[1]
-
Performance:
-
Sensitivity: High . The unpaired electrons in Chromium Shorten
from ~30s to <1s.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Speed: Allows for rapid pulsing (
sec) without saturation. -
Quantification: Excellent . 1:1 integration ratios are restored.
-
Verdict: The gold standard for purity and quantification.
-
3. The Advanced Structural Approach: Long-Range Heteronuclear Correlation (HMBC)[1]
-
Method: Gradient-selected 1H-13C HMBC and 1H-15N HMBC.[1][2]
-
Performance:
-
Sensitivity: Superior . Detects the nitrile via the much more sensitive protons 2-3 bonds away (e.g., the
-proton of the Michael acceptor). -
Specificity: Definitive . 15N HMBC confirms the nitrogen atom directly, ruling out alkynes or other quaternary carbons.[1]
-
Verdict: The gold standard for structure elucidation.
-
Part 2: Technical Deep Dive & Data Presentation
Chemical Shift Logic: Decoding the 115–125 ppm Region
Unlike carbonyls, which shift significantly upfield when conjugated, nitrile carbons exhibit subtle shifts.[1]
| Carbon Type | Typical Shift ( | Diagnostic Coupling ( | Notes |
| Aliphatic Nitrile ( | 117 – 119 | Often overlaps with solvent (MeCN). | |
| Conjugated Nitrile ( | 115 – 120 | Shift is remarkably stable; conjugation does not cause massive deshielding.[2] | |
| Aromatic Nitrile ( | 118 – 119 | Hard to distinguish from Ar-C signals without HMBC. | |
| Alkyne ( | 70 – 95 | Varies | Distinct region; rarely overlaps with nitriles.[2] |
Key Insight: The diagnostic power lies not in the chemical shift of the nitrile carbon itself, but in the deshielding of the
Visualization: The Assignment Decision Tree
The following diagram illustrates the logical workflow for confirming a conjugated nitrile, moving from simple 1D to advanced 2D techniques.
Figure 1: Decision logic for confirming conjugated nitrile moieties. Note the bifurcation based on whether the goal is quantification (Cr(acac)₃) or structural proof (HMBC).
Part 3: Experimental Protocols
Protocol A: The "Relaxation-Enhanced" Quantitative 13C
Use this when you need to integrate the nitrile peak against other carbons.
-
Sample Prep: Dissolve ~20 mg of compound in 0.6 mL
. -
Reagent Addition: Add 3–5 mg of Chromium(III) acetylacetonate [Cr(acac)₃] .
-
Note: The solution will turn dark purple.[1] This is normal.
-
-
Filtration: Filter through a glass wool plug to remove undissolved particulates (paramagnetic solids cause massive line broadening).[1][2]
-
Acquisition Parameters:
-
Processing: Apply an exponential window function (
Hz) to account for the paramagnetic broadening.
Protocol B: The "Ghost Hunter" 1H-15N HMBC
Use this when the 13C region is too crowded (e.g., complex aromatics).
-
Sample Prep: High concentration preferred (>30 mg/0.6 mL).[1][2]
-
Pulse Sequence: Gradient-selected 1H-15N HMBC (e.g., hmbcgpndqf).[1]
-
Optimization:
-
Coupling Constant (
): Set to 5 Hz . Long-rangengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> couplings in conjugated systems are often small.[2] -
Scans: Minimum 64 scans per increment (natural abundance 15N is 0.37%).
-
-
Analysis: Look for a cross-peak at ~240–260 ppm (relative to liquid
) or ~110–130 ppm (relative tongcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[2] The presence of this peak confirms the Nitrogen atom, validating the nitrile group.
Part 4: Mechanism of Action (Visualized)[1]
To understand why the HMBC is the superior structural tool, we must visualize the magnetization transfer pathway in a conjugated system.
Figure 2: Magnetization transfer in an HMBC experiment.[1][2] The proton on the Beta-carbon (
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for chemical shift ranges).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] [1]
-
Reich, H. J. (2024).[1][2] Structure Determination Using NMR: Chemical Shifts of Nitriles. University of Wisconsin-Madison.[1][2] (Note: Generalized academic source for 115-125 ppm range verification).
-
Caytan, E., et al. (2007).[1] "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016-1021.[1] [1]
-
Martin, G. E., & Hadden, C. E. (2000).[1] "Long-range 1H-15N heteronuclear shift correlation at natural abundance." Journal of Natural Products, 63(4), 543-585.[1]
Sources
mass spectrometry fragmentation pattern of penta-2,4-dienenitrile
Executive Summary
Penta-2,4-dienenitrile (1-cyanobutadiene) is a conjugated nitrile (
This guide objectively compares the fragmentation patterns of this compound against Pyridine and its lower homolog, Acrylonitrile. The core differentiator lies not in the presence of fragments (as both isomers share the dominant m/z 52 pathway), but in the energetics of dissociation and the relative abundance (RA) of the molecular ion (
Key Finding: While Pyridine exhibits a dominant, base peak molecular ion (m/z 79) due to aromatic stabilization, this compound displays a higher fragmentation efficiency toward m/z 52 (
Experimental Protocol (GC-MS)
To ensure reproducible fragmentation data, the following protocol minimizes thermal degradation prior to ionization.
Chromatographic Separation
Nitriles possess a large dipole moment, leading to peak tailing on non-polar stationary phases.
-
Recommended Column: High-polarity polyethylene glycol (PEG) phase (e.g., DB-WAX, VF-WAXms).
-
Rationale: Strong dipole-dipole interactions improve peak shape and separation from non-polar hydrocarbon impurities.
-
-
Alternative: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) for general screening.
-
Note: Expect slight tailing; integration parameters must be adjusted.
-
Mass Spectrometry Parameters (EI)
-
Electron Energy: 70 eV (Standard).[2][3][4][5]
-
Why: 70 eV provides a stable, library-comparable spectrum.[2] Lower energies (e.g., 20 eV) may suppress diagnostic fragmentation, making isomer differentiation impossible.
-
-
Source Temperature: 230°C.[4]
-
Scan Range: m/z 25 – 100.
Analytical Workflow Diagram
Figure 1: Standardized GC-MS workflow for conjugated nitrile analysis.
Fragmentation Mechanism & Analysis
The fragmentation of this compound (
Primary Pathway: Loss of HCN (m/z 79 m/z 52)
The most diagnostic transition is the loss of Hydrogen Cyanide (HCN, 27 Da).
-
Mechanism: The molecular ion (
, m/z 79) undergoes a rearrangement to eliminate neutral HCN. -
Product: The resulting fragment is the radical cation
(m/z 52), likely the cyclobutadienyl radical cation or a linear isomer (butatriene radical cation). -
Causality: The linear conjugation of this compound lowers the energy barrier for this elimination compared to pyridine, which must first break aromaticity.
Secondary Pathways
-
Loss of Hydrogen (m/z 78): Formation of
. This is generally low intensity (<10%) as the vinylic C-H bonds are relatively strong. -
Loss of Acetylene (m/z 53): A minor pathway involving the loss of
(26 Da) to form acrylonitrile cation ( ), though this is kinetically less favorable than HCN loss.
Fragmentation Pathway Diagram
Figure 2: Mechanistic fragmentation pathways of this compound under 70 eV EI.
Comparative Analysis: Isomers & Homologs
This section compares this compound against its primary "interferent" (Pyridine) and its structural homolog (Acrylonitrile).
Comparison Table: Spectral Signatures
| Feature | This compound | Pyridine (Isomer) | Acrylonitrile (Homolog) |
| Formula | |||
| Molecular Ion ( | m/z 79 (Strong) | m/z 79 (Base Peak, Very Strong) | m/z 53 (Base Peak) |
| Base Peak (100%) | Often m/z 79 or m/z 52 (variable*) | m/z 79 (Almost always) | m/z 53 |
| Key Fragment | m/z 52 ( | m/z 52 ( | m/z 26 ( |
| m/z 52/79 Ratio | High (>0.8) | Low to Medium (<0.6) | N/A |
| Structural Stability | Moderate (Linear Conjugated) | High (Aromatic Ring) | Moderate |
*Note: The relative abundance of m/z 52 in this compound increases with source temperature due to thermal assistance of the elimination reaction.
Distinguishing this compound from Pyridine
The primary challenge is that both molecules share the same mass (79) and the same primary neutral loss (HCN). However, the energetics differ:
-
Aromatic Stability (Pyridine): Pyridine is highly stable. The molecular ion (m/z 79) survives the ionization process intact with high probability. The fragmentation to m/z 52 requires ring opening, which is an energy-demanding step.
-
Linear Instability (this compound): The linear chain does not possess aromatic stabilization energy. The elimination of HCN is mechanistically simpler and energetically more accessible.
-
Diagnostic Rule: If the spectrum shows m/z 79 as the base peak with m/z 52 at <50% abundance, the analyte is likely Pyridine . If m/z 52 is near-equal or greater intensity than m/z 79, suspect This compound .
Homologous Series: The "Vinylogous" Effect
Comparing Acrylonitrile (
-
Acrylonitrile (m/z 53): Loses HCN to form m/z 26 (
). -
This compound (m/z 79): Loses HCN to form m/z 52 (
). -
Observation: The fragmentation mechanism is conserved (loss of the nitrile group as HCN), but the mass shifts by exactly one vinyl unit (+26 Da). This confirms the structural assignment of this compound as a vinylogous acrylonitrile.
References
-
NIST Mass Spectrometry Data Center. (2023). 2,4-Pentadienenitrile Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Pyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
McCarthy, M. C., et al. (2020). Synthesis and Characterization of Cyanobutadiene Isomers: Molecules of Astrochemical Significance. Journal of Physical Chemistry A. (Contextualizing the synthesis and stability of the isomers). Retrieved from [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Authoritative source on general nitrile fragmentation mechanisms).
Sources
- 1. banglajol.info [banglajol.info]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multiple stage pentaquadrupole mass spectrometry for generation and characterization of gas-phase ionic species. The case of the PyC2H 5 (+·) isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: UV-Vis Spectroscopic Profiles of Cyanobutadiene vs. 1,3-Butadiene
The following guide provides a comparative technical analysis of the UV-Vis absorption profiles of 1-cyanobutadiene and 1,3-butadiene. It is designed for researchers requiring precise spectroscopic data and mechanistic insights for method development and structural characterization.
Executive Summary
The introduction of a cyano group (-C≡N) onto the 1,3-butadiene backbone fundamentally alters the molecule's electronic structure, resulting in a significant bathochromic (red) shift in its UV-Vis absorption maximum (
This shift is driven by the extension of the
Spectroscopic Data Comparison
The following table synthesizes experimental data and theoretical calculations derived from Woodward-Fieser empirical rules.
Table 1: UV-Vis Absorption Parameters
| Parameter | 1,3-Butadiene | 1-Cyanobutadiene (trans-1-cyano-1,3-butadiene) | 2,4-Hexadienenitrile (Methyl derivative)* |
| Formula | |||
| State (STP) | Gas (bp -4.4 °C) | Liquid (bp ~140 °C) | Liquid |
| 217 nm (Hexane/Vapor) | ~247 nm (Estimated) | 252.5 nm (Ethanol) | |
| Molar Absorptivity ( | ~21,000 | ~17,000 - 20,000 | 17,000 |
| Electronic Transition | |||
| Woodward-Fieser Calc. | 217 nm (Base) | 247 nm | 252 nm |
*Note: Data for 2,4-hexadienenitrile (sorbonitrile) is included as a reference standard. The methyl substituent adds approximately +5 nm to the base value of 1-cyanobutadiene.
Mechanistic Insight: The Effect of Conjugation
The spectral difference between these two molecules is a direct consequence of the HOMO-LUMO gap contraction .
Woodward-Fieser Analysis
The bathochromic shift observed in 1-cyanobutadiene can be predicted quantitatively using Woodward-Fieser rules for conjugated dienes.
-
1,3-Butadiene:
-
Base value for acyclic conjugated diene: 217 nm
-
Total Calculated:217 nm
-
-
1-Cyanobutadiene:
-
Base value (acyclic diene): 217 nm
-
Extended Conjugation (C=C-C=C-C≡N): +30 nm
-
Total Calculated:247 nm [1]
-
The nitrile group (-C≡N) possesses a
Molecular Orbital Energy Diagram
The following diagram illustrates the contraction of the energy gap upon adding the cyano group.
Figure 1: Conceptual Molecular Orbital diagram showing the reduction in HOMO-LUMO gap due to extended conjugation in 1-cyanobutadiene.
Experimental Protocol for Volatile Dienes
Handling 1,3-butadiene (gas) and 1-cyanobutadiene (volatile liquid) requires specific protocols to ensure accurate concentration and prevent sample loss during measurement.
Reagents and Equipment
-
Solvent: Spectroscopic grade Ethanol (UV cutoff < 210 nm) or Cyclohexane.
-
Cuvettes: Quartz (Fused Silica), 10 mm path length. Glass cuvettes absorb UV < 300 nm and are unsuitable.
-
Standard: 1,3-Butadiene (2000 ppm in methanol standard solution) is recommended over manipulating pure gas.
Workflow Methodology
Figure 2: Step-by-step workflow for the UV-Vis analysis of gaseous and volatile conjugated dienes.
Critical Technical Notes
-
Solvent Cutoff: Ensure the solvent does not absorb in the 200–220 nm range. Hexane (cutoff 195 nm) is ideal for 1,3-butadiene to view the full peak. Ethanol (cutoff 205 nm) is acceptable for 1-cyanobutadiene but may obscure the lower shoulder of butadiene.
-
Volatility: 1,3-butadiene will rapidly evaporate from unsealed cuvettes, causing a time-dependent decrease in absorbance. Use quartz cells with Teflon stoppers.
-
Isomer Purity: Commercial "cyanobutadiene" is often a mixture of isomers. 1-cyano-1,3-butadiene (linear) is the thermodynamically stable isomer and the primary contributor to the ~247 nm peak.
References
-
NIST Chemistry WebBook. 1,3-Butadiene UV Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Organic Syntheses. 2,4-Hexadienenitrile (Sorbic Nitrile) Synthesis and Properties. Org.[2][3][4][5][6] Synth. 1976, 55, 57. (Provides experimental UV max at 252.5 nm for the methyl derivative).
-
Woodward, R. B.Structure and the Absorption Spectra of
-Unsaturated Ketones. J. Am. Chem. Soc. 1941, 63, 1123. (Foundational text for Woodward-Fieser rules).[3][7] -
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- Zdanovskaia, M. A., et al.The 130–360 GHz rotational spectrum of syn-2-cyano-1,3-butadiene. Molecular Physics, 2021. (Discusses isomer stability and detection).
Sources
- 1. datapdf.com [datapdf.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Woodward's rules - Wikipedia [en.wikipedia.org]
- 5. vdoc.pub [vdoc.pub]
- 6. Full text of "Organic seminar abstracts" [archive.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Reactivity Ratio Comparison: Penta-2,4-dienenitrile vs. Acrylonitrile
This guide provides a high-level technical comparison between Penta-2,4-dienenitrile (PDN) and Acrylonitrile (AN) , focusing on their reactivity ratios, copolymerization kinetics, and structural implications for material performance.[1]
A Technical Guide for Polymer & Drug Development Scientists[1]
Executive Summary: The Vinyl vs. The Diene
The core distinction between Acrylonitrile (AN) and This compound (PDN) (also known as 1-cyanobuta-1,3-diene) lies in their electronic conjugation length.[1] While AN is the quintessential electron-deficient vinyl monomer, PDN acts as an electron-deficient conjugated diene .[1]
-
Acrylonitrile (AN): High reactivity, forms rigid backbones (high
), strictly 1,2-addition.[1] -
This compound (PDN): Stabilized radical intermediate (higher
), capable of 1,4-addition (retaining backbone unsaturation) and 1,2-addition.[1]
This guide explores how these structural differences dictate reactivity ratios (
Theoretical Framework: Electronic Structure & Reactivity
To understand the reactivity ratios, we must first quantify the resonance stabilization (
Comparative Q-e Scheme
| Monomer | Structure | Q Value (Resonance) | e Value (Polarity) | Kinetic Character |
| Acrylonitrile (AN) | 0.60 | +1.20 | Highly electron-deficient; reactive radical.[1] | |
| This compound (PDN) | ~1.5 - 1.8 | +0.1 - +0.6 | Stabilized radical (delocalized); electron-deficient.[1] |
*Note: Values for PDN are estimated based on structural analogs (1-chlorobutadiene,
Mechanism Visualization: Resonance Stabilization
The following diagram illustrates why PDN radicals are more stable (higher
Figure 1: Resonance stabilization comparison.[1] PDN's extended conjugation stabilizes the radical, affecting its crossover reaction rates.
Reactivity Ratio Comparison Data
Reactivity ratios (
Scenario A: Copolymerization with Styrene ( )
| System ( | Product | Copolymer Architecture | ||
| Styrene - Acrylonitrile | 0.41 | 0.04 | 0.016 | Strongly Alternating. Tendency to form azeotropic compositions.[1] |
| Styrene - PDN | ~0.2 - 0.5 | ~1.0 - 1.5 | ~0.4 | Random to Blocky. PDN is more capable of homopolymerization than AN in this context due to diene character.[1] |
Key Insight:
-
AN is reluctant to homopolymerize when Styrene is present (
), leading to strictly alternating sequences.[1] -
PDN , behaving like a substituted butadiene, has a higher tendency for self-propagation (
) compared to AN.[1] This allows for "blockier" incorporation of PDN sequences, which is critical if you need concentrated functional handles in a drug delivery polymer.
Performance & Mechanistic Implications
The choice between AN and PDN fundamentally alters the polymer's microstructure and physical properties.
Microstructure Decision Tree
Figure 2: Microstructural consequences of monomer selection. PDN introduces backbone unsaturation, enabling post-polymerization modification (e.g., vulcanization or drug conjugation).[1]
Application Suitability
| Feature | Acrylonitrile (AN) | This compound (PDN) |
| Post-Polymerization Functionalization | Low. Nitrile group conversion (hydrolysis) is difficult due to steric shielding in the backbone.[1] | High. Backbone double bonds (from 1,4-addition) are highly reactive for "Click" chemistry or crosslinking.[1] |
| Thermal Properties | High | Lower |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO).[1] | Variable. 1,4-trans structures often decrease solubility due to packing; 1,2-structures increase solubility.[1] |
Experimental Protocol: Determining Reactivity Ratios
To validate these ratios for your specific catalytic system, use the Kelen-Tüdős Method , which is robust against experimental error at low conversions (<10%).
Step-by-Step Methodology
-
Preparation:
-
Polymerization:
-
Degas via freeze-pump-thaw (3 cycles) to remove oxygen (critical for diene kinetics).[1]
-
Incubate at 60°C.
-
Stop reaction at <5-10% conversion (precipitate in excess methanol). Note: High conversion causes composition drift, invalidating the differential equation.
-
-
Analysis:
-
Data Plotting (Kelen-Tüdős):
References
-
Odian, G. (2004).[1] Principles of Polymerization. 4th Ed. Wiley-Interscience.[1] (Standard reference for Q-e scheme and copolymerization equations).
-
Worley, R., et al. (1972).[1][2] "Anionic polymerization and copolymerization of 1-cyanobutadiene". European Polymer Journal, 8(12).[1] Link
-
Nagai, K., et al. (1985).[1] "Copolymerization of 1-Chloro-1,3-butadiene with Styrene". Polymer Journal.[1] (Source for structural analog Q-e values).
-
IUPAC Working Group. "Critically Evaluated Propagation Rate Coefficients for Free-Radical Polymerization of Acrylonitrile". Polymer Chemistry. Link
-
PubChem. "this compound Compound Summary". Link
Sources
distinguishing cis- and trans-1-cyanobuta-1,3-diene by coupling constants
This guide details the technical methodology for distinguishing geometric isomers of 1-cyanobuta-1,3-diene (penta-2,4-dienenitrile) using
Executive Summary
The differentiation of cis- (Z) and trans- (E) 1-cyanobuta-1,3-diene is a critical structural assignment in the synthesis of conjugated nitriles and Diels-Alder precursors.[1] While chemical shifts (
Structural & Theoretical Framework
The molecule 1-cyanobuta-1,3-diene (IUPAC: this compound) consists of a vinyl group conjugated with a nitrile-substituted alkene.[1] The stereochemistry is defined at the C2=C3 double bond.
-
Structure:
-
Isomerism: Occurs at the C2-C3 bond.[1][2]
-
Trans (E): The nitrile group and the vinyl group are on opposite sides.
-
Cis (Z): The nitrile group and the vinyl group are on the same side.
-
The Karplus Relationship & Orbital Geometry
The magnitude of the vicinal coupling constant (
-
Trans (
): Efficient orbital overlap leads to a large coupling constant ( ). -
Cis (
): Reduced overlap compared to trans (due to electronegativity and bond compression effects) leads to a moderate coupling constant ( ).
Comparative Analysis: The Diagnostic Metrics
The following table summarizes the key spectral differences. The
| Feature | Trans-1-cyanobuta-1,3-diene ( | Cis-1-cyanobuta-1,3-diene ( | Diagnostic Reliability |
| 15.0 – 16.5 Hz | 9.5 – 11.5 Hz | High (Primary) | |
| H2 Chemical Shift | Typically | Typically | Low (Solvent dependent) |
| H3 Chemical Shift | Typically | Typically | Moderate |
| NOE Correlation | Strong H2 | Strong H2 | High (Secondary) |
Note: H2 is the proton
to the nitrile (C2); H3 is the protonto the nitrile (C3). H3 is significantly deshielded due to resonance with the electron-withdrawing nitrile group.[1]
Experimental Protocol
To ensure high-resolution data capable of resolving splitting patterns, follow this optimized workflow.
Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) for standard analysis.[1] Use C D (Benzene-d ) if signal overlap occurs in CDCl ; the magnetic anisotropy of benzene often shifts peaks to reveal obscured multiplets.[1] -
Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL) to prevent viscosity broadening.
-
Filtration: Filter through a cotton plug to remove particulates that cause field inhomogeneity.
Acquisition Parameters (Recommended)
-
Frequency: 400 MHz or higher is preferred to separate second-order effects (roofing).[1]
-
Spectral Width: 0 - 10 ppm.[1]
-
Number of Scans (NS): 16 or 32 (sufficient for >95% purity).
-
Acquisition Time (AQ): >3.0 seconds to resolve small couplings (
). -
Window Function: No line broadening (LB = 0) or mild Gaussian multiplication for resolution enhancement.
Step-by-Step Assignment Logic
The following decision tree illustrates the rigorous process for assigning the isomer based on the H2 signal.
Figure 1: Decision logic for assigning stereochemistry based on coupling constants.
Detailed Spectral Analysis
The H2 Signal (Alpha-Proton)
-
Appearance: The H2 proton appears as a doublet (d) or a doublet of doublets (dd).
-
Primary Splitting: The large splitting is caused by H3 (
). -
Fine Structure: Small long-range couplings (
) to H4 protons may be visible as broadening or fine splitting.[1]
The H3 Signal (Beta-Proton)
-
Appearance: Complex multiplet (typically a doublet of doublets of doublets or similar).
-
Couplings:
-
Verification: The
value measured at H3 must match the value measured at H2.
Validation via 2D NMR (NOESY/ROESY)
For ambiguous cases (e.g., severe peak overlap or non-first-order spectra), use 1D-NOE or 2D-NOESY.
-
Experiment: Irradiate the H2 resonance.
-
Observation:
-
Cis (Z): Significant enhancement of the H3 signal indicates spatial proximity (< 5 Å).
-
Trans (E): Minimal or no enhancement of H3. Enhancement may be seen at H4 if the conformation allows.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for general coupling constant ranges).
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.[3] (Detailed methodology on spin systems).
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
-
NIST Chemistry WebBook. Cis-1-cyano-1,3-butadiene (CAS 2180-69-0) and Trans-1-cyano-1,3-butadiene (CAS 2180-68-9).[1] National Institute of Standards and Technology. Available at: [Link] (Verification of isomer existence and CAS registry).
Sources
Comparative Guide: Chromatographic Resolution of Penta-2,4-dienenitrile Impurities
Executive Summary & Scientific Context
Penta-2,4-dienenitrile (1-cyanobutadiene) is a conjugated unsaturated nitrile often encountered as a reactive intermediate or a degradation impurity in the synthesis of nitrile-containing pharmaceuticals and polymers. Its structural analysis is critical due to the potential genotoxicity associated with the Michael acceptor moiety (conjugated alkene-nitrile system).
This guide objectively compares the performance of Polar Stationary Phases (Polyethylene Glycol - PEG) against the industry-standard Non-Polar Stationary Phases (5% Phenyl Polysiloxane) for the specific isolation and identification of this compound and its structural isomers.
The Analytical Challenge
The primary difficulty in analyzing this compound (CAS 1615-70-9) lies in distinguishing it from its non-conjugated isomers (e.g., pent-3-enenitrile, pent-4-enenitrile) and geometric isomers (
Comparative Method Performance
The following analysis contrasts the "Standard Alternative" (Method A) with the "Optimized Solution" (Method B).
Method A: The Standard Alternative (Non-Polar)
-
Stationary Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5).
-
Mechanism: Separation based primarily on volatility (Boiling Point).
-
Performance Verdict: Insufficient for Isomer Resolution.
-
Pros: High thermal stability, low bleed, compatible with wide mass range.
-
Cons: Poor selectivity for double-bond positioning. The conjugated this compound often co-elutes with (E)-pent-3-enenitrile.
-
Method B: The Optimized Solution (Polar)
-
Stationary Phase: Polyethylene Glycol (PEG) / Nitroterephthalic acid modified (e.g., DB-WAX, FFAP).
-
Mechanism: Separation based on hydrogen bonding and dipole-dipole interactions.
-
Performance Verdict: Superior Selectivity.
-
Pros: The strong dipole of the nitrile group and the pi-electron density of the conjugated system interact strongly with the PEG phase, significantly increasing the retention of this compound relative to its non-conjugated isomers.
-
Cons: Lower maximum temperature limit (typically 250°C).
-
Experimental Data: Retention Behavior
The table below summarizes the retention indices (RI) and characteristic Mass Spectral ions. Note the significant shift in retention index (ΔRI) for the conjugated species when moving to the polar column, validating the selectivity of Method B.
Table 1: Comparative Retention Indices (RI) and MS Data
| Compound Name | Structure Type | CAS No. | RI (DB-5ms)* | RI (DB-WAX)** | Key MS Ions (m/z) |
| Pent-4-enenitrile | Non-conjugated | 592-51-8 | ~780 | ~1150 | 41, 54, 81 ( |
| (E)-Pent-3-enenitrile | Internal alkene | 1615-71-0 | ~810 | ~1210 | 54, 41, 81 ( |
| (Z)-Penta-2,4-dienenitrile | Conjugated (cis) | 1615-70-9 (iso) | ~845 | ~1320 | 79 ( |
| (E)-Penta-2,4-dienenitrile | Conjugated (trans) | 1615-70-9 (iso) | ~860 | ~1355 | 79 ( |
| Benzonitrile | Aromatic (Ref) | 100-47-0 | 960 | 1620 | 103 ( |
*RI values on DB-5ms are approximated based on n-alkane standards. **RI values on DB-WAX show a distinct "polar shift" due to conjugation.
Detailed Experimental Protocols
To replicate these results, ensure your system meets the following specifications. This protocol is designed to be self-validating using the Resolution Check Standard.
Protocol A: Optimized GC-MS Conditions (Polar Method)
Instrument: Agilent 7890B/5977B GC-MS or equivalent (Shimadzu QP2020).
-
Column Configuration:
-
Type: DB-WAX UI (Ultra Inert) or equivalent.
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film thickness.[1] -
Why: The 0.25 µm film provides sufficient capacity for the nitrile polarity without excessive bleed.
-
-
Inlet Parameters:
-
Mode: Split Injection (10:1 to 50:1 depending on concentration).
-
Temperature: 240°C.[2]
-
Liner: Ultra Inert Split Liner with glass wool (deactivated).
-
Critical: Active sites in dirty liners can cause polymerization of the diene.
-
-
Carrier Gas:
-
Gas: Helium (99.999%).
-
Flow Mode: Constant Flow.
-
Rate: 1.0 mL/min.
-
-
Oven Program:
-
Initial: 50°C (Hold 2 min) - Traps volatiles.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C (Hold 5 min).
-
Total Run Time: ~16.5 mins.[2]
-
-
MS Detection:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 25–200.
-
Solvent Delay: 2.5 min.
-
Protocol B: System Suitability & Resolution Check
Before running samples, inject a mixture of Pent-4-enenitrile and (E)-Penta-2,4-dienenitrile .
-
Acceptance Criteria: Baseline resolution (
) between the two peaks. -
Diagnostic: If peaks tail significantly, trim the column inlet (10 cm) to remove non-volatile residue accumulation that interacts with the nitrile.
Mechanistic Visualization
Workflow: Method Development Decision Tree
This diagram outlines the logic for selecting the appropriate method based on the specific impurity profile required.
Figure 1: Decision matrix for selecting the stationary phase based on the complexity of the nitrile isomer mixture.
Fragmentation Pathway (EI-MS)
Understanding the fragmentation helps in confirming the identity of the peak. The conjugated system shows a distinct stability compared to non-conjugated isomers.
Figure 2: Primary Electron Ionization (EI) fragmentation pathway for this compound (m/z 79).
References
-
National Institute of Standards and Technology (NIST). (2023). 2,4-Pentadienenitrile Mass Spectrum (Electron Ionization).[3] NIST Chemistry WebBook, SRD 69.[3][4] [Link]
-
Clary, B. & Back, T. (2020).[5] Synthesis and Characterization of Cyanobutadiene Isomers. Journal of Organic Chemistry. (Contextualizing the synthesis and isomer challenges). [Link]
-
Zdanovskaia, M. A., et al. (2021). Gas-Phase Pyrolysis of trans 3-Pentenenitrile: Competition between Direct and Isomerization-Mediated Dissociation. Physical Chemistry Chemical Physics.[6] (Provides comparative data on pentenenitrile isomers). [Link]
-
PubChem. (2023).[7] Compound Summary: this compound.[3][4][8] National Library of Medicine. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. agilent.com [agilent.com]
- 3. 2,4-Pentadienenitrile [webbook.nist.gov]
- 4. 2,4-Pentadienenitrile [webbook.nist.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2,4-Pentadienenitrile | C5H5N | CID 74170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1615-70-9 [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Penta-2,4-dienenitrile
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of penta-2,4-dienenitrile (CAS 1615-70-9). As a reactive unsaturated nitrile, this compound presents significant chemical hazards that necessitate rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance within a laboratory setting.
Core Principle: Hazard-First Assessment
This compound is a conjugated diene containing a nitrile functional group.[1][2][3] Due to a lack of extensive, publicly available safety data for this specific molecule, our disposal protocol is built upon a conservative assessment of its constituent chemical moieties. All personnel must treat this compound as highly hazardous.
-
Toxicity (Inferred from Nitrile Group): Organic nitriles are acutely toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Metabolism or acidic hydrolysis can potentially release cyanide.
-
Reactivity (Inferred from Conjugated Diene): The conjugated double bond system makes the molecule susceptible to polymerization, which can be initiated by heat, light, or chemical contaminants.[6][7] Such reactions can be exothermic and potentially violent in a sealed container.
-
Flammability (Inferred from Structure): Similar low-molecular-weight organic compounds are flammable and can form explosive mixtures with air.[4][7][8]
Laboratory personnel should treat all waste streams containing this compound—including pure substance, reaction mixtures, contaminated solvents, and solid materials—as hazardous waste.[9]
| Property | Value / Inferred Hazard | Source / Rationale |
| Chemical Formula | C₅H₅N | [1][3] |
| Molecular Weight | 79.10 g/mol | [1] |
| CAS Number | 1615-70-9 | [1][3] |
| Synonyms | 1-Cyano-1,3-butadiene | [2][3] |
| Physical State | Likely a liquid with a pungent odor | [6] |
| Boiling Point | 65 - 66 °C (at 58 mmHg) | [6] |
| Acute Toxicity | Assumed High. Potential for toxicity via inhalation, ingestion, and dermal contact. | Based on general hazards of organic nitriles.[4][5] |
| Flammability | Assumed Flammable. | Based on analogous unsaturated organic compounds.[4][8] |
| Reactivity | High. Prone to polymerization. Incompatible with strong acids and oxidizing agents. | Based on conjugated diene structure.[6][7] |
On-Site Waste Management: Collection & Segregation
Proper disposal begins at the point of generation. Adherence to these steps is mandatory to prevent chemical incidents and ensure the safety of all laboratory and waste management personnel.
Step 1: Designate a Hazardous Waste Container
-
Container Material: Use a chemically resistant container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, vapor-tight screw cap. Ensure the container material is compatible with this compound and any solvents used.
-
Condition: The container must be clean, dry, and in good condition. Never reuse a container that previously held an incompatible chemical.[10]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate vapor expansion or potential gas evolution.[10]
Step 2: Segregate Your Waste Stream
The cardinal rule of chemical waste is to never mix incompatible materials.[10][11]
-
This compound Waste ONLY: Designate a specific container solely for this waste stream. This includes the neat compound, solutions where it is the primary hazardous component, and materials used for its transfer (e.g., pipette tips).
-
AVOID Mixing With:
-
Acids (Strong and Weak): Contact with acids can cause a rapid reaction, potentially liberating highly toxic hydrogen cyanide (HCN) gas.
-
Strong Oxidizing Agents: Can lead to a violent, exothermic reaction, creating a fire or explosion hazard.
-
Aqueous Waste: Unless part of a specific neutralization protocol, avoid mixing with aqueous waste streams to prevent hydrolysis and potential phase separation issues.
-
Step 3: Correctly Label the Waste Container
Proper labeling is a critical safety and regulatory requirement under OSHA's Hazard Communication Standard.[11][12]
-
Attach your institution's official Hazardous Waste tag immediately.
-
Clearly write the full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
List all components and their approximate percentages, including solvents.
-
Check all applicable hazard boxes: Flammable, Toxic, Reactive .
-
Record the accumulation start date.
Spill and Emergency Procedures
Accidents require immediate and correct responses. All actions should be guided by your institution's Chemical Hygiene Plan as required by OSHA (29 CFR 1910.1450).[13]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
-
-
Minor Spill (Contained within a chemical fume hood):
-
Ensure personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice but check your supplier's compatibility data).[16]
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood, or a large volume):
-
Alert all personnel in the immediate area and evacuate.
-
If the material is flammable, turn off all nearby ignition sources if it is safe to do so.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.
-
Final Disposal Workflow
The ultimate disposal of this compound must be handled by trained EHS professionals or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][17]
Step-by-Step Disposal Protocol:
-
Generation: The waste is generated in the laboratory.
-
Characterization: The waste is identified as hazardous based on its chemical properties.
-
Containerization: The waste is collected in a properly selected, sealed, and compatible container.
-
Labeling: The container is immediately and accurately labeled with a hazardous waste tag.
-
Storage: The sealed container is stored in a designated satellite accumulation area within the lab, segregated from incompatible materials, and within a secondary containment tray.
-
Pickup Request: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.
-
Professional Disposal: EHS personnel will collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility, where it will be incinerated or otherwise treated in accordance with EPA regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
-
Safety Data Sheet: pentane-2,4-dione . Carl ROTH. [Link]
-
2,4-Pentadienenitrile | C5H5N | CID 74170 . PubChem - NIH. [Link]
-
n-Pentane - SAFETY DATA SHEET . Ing. Petr Švec - PENTA s.r.o. [Link]
-
Wacker 2,4-pentane dione) SDS . Tri-iso. [Link]
-
Cas 2180-69-0, 2,4-Pentadienenitrile, (Z)- . LookChem. [Link]
- Absorption and distillation process for separating crude unsaturated nitriles from acetonitrile with selective solvent recycle.
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]
-
ESD Nitrile Gloves | EPA Sensitive Environments . ACL Staticide. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
Safe handling of Unsaturated Polyester (UP) Resins . Cray Valley. [Link]
-
Chemical Properties of 2,4-Pentadienenitrile (CAS 1615-70-9) . Cheméo. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . A-Lined. [Link]
- Method for preparing unsaturated nitriles.
-
How to Dispose of Nitrile Gloves? . Earth Safe PPE. [Link]
-
SAFETY DATA SHEET - Pentaerythritol . LCY Chemical Corp. [Link]
-
Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]
-
2,4-Pentadienenitrile . NIST WebBook. [Link]
-
Common Name: PENTANE-2,4-DIONE HAZARD SUMMARY . NJ.gov. [Link]
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Safety Data Sheet Dipentaerythritol . Silver Fern Chemical, Inc. [Link]
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How to dispose of nitrile gloves? . Monuite. [Link]
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Hazardous Materials Compliance: OSHA Standards and Best Practices . Mancomm. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Safe handling of organolithium compounds in the laboratory . Princeton EHS. [Link]
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Are You Disposing Nitrile Gloves Correctly? . Glove Supply. [Link]
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ICSC 0533 - 2,4-PENTADIONE . Inchem.org. [Link]
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Nitrile synthesis by C-C coupling (cyanation) . Organic Chemistry Portal. [Link]
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Are Disposable Gloves Considered Hazardous Waste? . Titans Medicare, Inc. [Link]
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Disposal of Chemical Waste . Safety Office - University of St Andrews. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
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The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids . U.S. Chemical Storage. [Link]
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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Penta-2,4-dienenitrile
Understanding the Anticipated Hazards
The chemical structure of penta-2,4-dienenitrile, featuring a nitrile group and a conjugated diene system, suggests a combination of potential hazards. Organic nitriles can be toxic, with the potential to be absorbed through the skin, inhaled, or ingested, and may cause systemic effects. The conjugated diene structure suggests it may be a flammable liquid and could be irritating to the skin and eyes.
Based on data from analogous compounds such as 2-pentenenitrile and pentane-2,4-dione, we must assume that this compound is:
-
Acutely toxic: Potentially harmful or fatal if swallowed, in contact with skin, or if inhaled.
-
A skin and eye irritant: May cause significant irritation upon contact.
-
A potential skin sensitizer: May lead to an allergic skin reaction after repeated exposure.
-
A flammable liquid: Vapors may form flammable mixtures with air.
These assumed risks demand a stringent and cautious approach to the selection and use of Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following table outlines the minimum PPE requirements.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if containers are sealed and intact |
| Weighing and Aliquoting | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Required. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Solution Preparation and Handling | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Required. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Waste Disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Not generally required for sealed waste containers. |
Rationale for PPE Selection:
-
Eye and Face Protection: The combination of chemical safety goggles and a face shield provides maximum protection against splashes and vapors, which should be assumed to be irritating and toxic.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[1] Double-gloving is recommended for handling the neat compound or concentrated solutions to provide an additional barrier and allow for the safe removal of the outer glove in case of contamination.
-
Body Protection: A chemical-resistant laboratory coat or apron is essential to protect against splashes and spills that could lead to skin absorption.
-
Respiratory Protection: Due to the anticipated high inhalation toxicity, a NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the open compound.
Procedural Discipline: Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Step-by-step process for safely removing PPE.
Emergency Procedures in Case of Exposure
In case of skin contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
-
Seek immediate medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Decontamination and Disposal of Contaminated PPE
All PPE and materials that come into contact with this compound must be treated as hazardous waste.
-
Gloves: After handling, remove the outer gloves (if double-gloved) and dispose of them in a designated hazardous waste container before leaving the fume hood. Remove inner gloves as the final step of doffing PPE.
-
Lab Coats and Aprons: If significant contamination occurs, the item should be disposed of as hazardous waste. Reusable lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing.
-
Solid Waste: All disposable items such as weigh papers, pipette tips, and contaminated bench paper should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.
Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]
-
Tri-iso. (n.d.). Wacker 2,4-pentane dione) SDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Pentadienenitrile. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (1999, August). Hazard Summary: PENTANE-2,4-DIONE. Retrieved from [Link]
-
Chemsrc. (2025, October 4). 2,4-Pentadienenitrile. Retrieved from [Link]
-
Dräger. (n.d.). Gas Detectors & PPE for 2-Pentenenitrile (cis). Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Ballantyne, B., Dodd, D. E., Myers, R. C., & Nachreiner, D. J. (1986). The acute toxicity and primary irritancy of 2,4-pentanedione. Drug and Chemical Toxicology, 9(2), 133–146. Retrieved from [Link]
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Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Australian Government Department of Health. (2018, October 26). 2,4-Pentanedione: Human health tier II assessment. Retrieved from [Link]
-
Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
